Mono-iso-propyl phthalate-3,4,5,6-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
CXJOEMLCEGZVPL-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for Mono-iso-propyl phthalate-3,4,5,6-D4. The content is tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis.
Core Chemical Properties
This compound is a deuterated form of Mono-iso-propyl phthalate (B1215562), a metabolite of diisopropyl phthalate. The introduction of four deuterium (B1214612) atoms into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid | [1] |
| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | [1] |
| CAS Number | 2733160-00-2 | [1] |
| Unlabelled CAS Number | 35118-50-4 | [1] |
| Molecular Formula | C₁₁D₄H₈O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2] |
| Isotopic Enrichment | ≥99 atom % D | [3] |
| Chemical Purity | ≥98% | [1] |
| Appearance | Neat | [4] |
| Storage Conditions | Room temperature | [5] |
Analytical Applications
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Mono-iso-propyl phthalate in various biological and environmental matrices.[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects in the analytical instrument.[7] This approach is considered the gold standard for the quantitative analysis of organic micropollutants.[7]
The analytical methods of choice for the detection of phthalate metabolites, including the use of deuterated internal standards, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8][9] These techniques offer high sensitivity and selectivity for the detection and quantification of these compounds in complex samples.[9]
Experimental Protocols
The following section details a general experimental protocol for the analysis of Mono-iso-propyl phthalate in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite of established methods for phthalate metabolite analysis.[9][10][11]
Sample Preparation and Extraction
-
Sample Collection: Collect urine samples in polypropylene (B1209903) containers. To minimize external contamination, avoid using materials containing plastics, especially PVC.
-
Internal Standard Spiking: To a known volume of the urine sample (e.g., 1 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte levels.[10]
-
Enzymatic Hydrolysis (for conjugated metabolites): Phthalate monoesters in urine are often present as glucuronide conjugates. To measure the total concentration, enzymatic deconjugation is necessary.
-
Add β-glucuronidase enzyme to the sample.
-
Incubate the mixture at 37°C for a specified period (e.g., 90 minutes) to allow for complete hydrolysis.
-
-
Solid-Phase Extraction (SPE): This step is for sample clean-up and concentration of the analytes.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes and the internal standard with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.[9]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[11]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[10]
-
Instrumental Analysis: GC-MS
-
Derivatization: For GC-MS analysis, the carboxylic acid group of the phthalate monoester often requires derivatization to increase its volatility and improve chromatographic performance. This can be achieved by silylation or esterification.
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard.[12]
-
Visualizations
The following diagrams illustrate the general workflow for quantitative analysis using a deuterated internal standard and a conceptual representation of the isotope dilution principle.
Caption: General experimental workflow for phthalate metabolite analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. esslabshop.com [esslabshop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Mono-iso-propyl phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mono-iso-propyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for accurate quantification in metabolic and pharmacokinetic studies. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.
Introduction
Mono-iso-propyl phthalate (B1215562) (MIP) is a primary metabolite of the widely used plasticizer di-iso-propyl phthalate. Accurate quantification of MIP in biological matrices is essential for assessing human exposure and understanding its toxicokinetics. The use of a stable isotope-labeled internal standard, such as this compound (MIP-d4), is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing. This guide outlines a robust methodology for the synthesis and characterization of high-purity MIP-d4.
Synthesis Methodology
The synthesis of this compound is achieved through the acid-catalyzed esterification of commercially available Phthalic anhydride-3,4,5,6-d4 with isopropanol (B130326). This approach ensures the specific incorporation of four deuterium (B1214612) atoms onto the aromatic ring, providing a stable isotopic label.
A general workflow for the synthesis is depicted below:
Experimental Protocol
Materials:
-
Phthalic anhydride-3,4,5,6-d4 (98 atom % D)
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a stirred solution of Phthalic anhydride-3,4,5,6-d4 (1.0 eq) in anhydrous isopropanol (10.0 eq) at room temperature, add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a white solid.
Characterization
The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and assessing its isotopic purity.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isopropyl -CH | 5.2 - 5.3 (septet) | 69 - 70 |
| Isopropyl -CH₃ | 1.3 - 1.4 (doublet) | 21 - 22 |
| Carboxylic acid -OH | 10.0 - 12.0 (broad singlet) | - |
| Aromatic C-D | Not observed | 128 - 133 (with reduced intensity due to C-D coupling) |
| Aromatic C-CO | - | 130 - 132 |
| Ester C=O | - | 167 - 168 |
| Carboxylic acid C=O | - | 171 - 172 |
Note: The absence of signals in the aromatic region of the ¹H NMR spectrum is a key indicator of successful deuteration. The ¹³C NMR will show signals for the deuterated carbons, but they will be of lower intensity and may appear as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to further verify its isotopic enrichment.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| Electrospray (ESI-) | [M-H]⁻ | 211.09 |
| Electrospray (ESI+) | [M+H]⁺ | 213.11 |
| Electrospray (ESI+) | [M+Na]⁺ | 235.09 |
Note: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of four deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of phthalate esters and can be used to assess the purity of the synthesized MIP-d4.[1]
Table 3: Typical GC-MS Parameters
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Acquisition Mode | Electron Ionization (EI) in full scan mode (m/z 50-300) |
A logical diagram for the characterization workflow is presented below:
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and characterization of this compound. The described methodology allows for the production of a high-purity, isotopically labeled internal standard, which is indispensable for accurate and reliable quantification of MIP in various research and clinical settings. The comprehensive characterization data presented herein will aid researchers in verifying the successful synthesis and purity of this critical analytical standard.
References
Deuterium-Labeled Mono-iso-propyl Phthalate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications and methodologies surrounding the use of deuterium-labeled mono-iso-propyl phthalate (B1215562), a critical tool in modern analytical chemistry, toxicology, and metabolic research. This document provides a comprehensive overview of its primary applications, detailed experimental protocols, and relevant metabolic pathways, tailored for professionals in research and development.
Introduction: The Role of Isotopic Labeling
Deuterium-labeled compounds, such as Mono-iso-propyl Phthalate-d4, are stable isotope-labeled analogues of their corresponding native compounds. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical chemical properties. This unique characteristic makes them invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques.[1][2] The use of a deuterium-labeled internal standard allows for the accurate quantification of the target analyte by correcting for variations in sample preparation, instrument response, and matrix effects.[3]
Mono-iso-propyl phthalate (MiP) is a metabolite of di-iso-propyl phthalate (DiPP), a plasticizer used in a variety of consumer products. Concerns over the potential endocrine-disrupting effects of phthalates have led to a need for sensitive and accurate methods to monitor human exposure, making deuterium-labeled MiP a crucial analytical standard.
Core Applications of Deuterium-Labeled Mono-iso-propyl Phthalate
The primary application of deuterium-labeled mono-iso-propyl phthalate is as an internal standard for isotope dilution mass spectrometry. This technique is widely employed in several key research areas:
-
Human Biomonitoring: Quantifying exposure to phthalates in the general population by measuring their metabolites in biological matrices such as urine.[4][5]
-
Toxicology Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of phthalates in vivo and in vitro.
-
Environmental Analysis: Monitoring the presence and concentration of phthalate metabolites in environmental samples.
-
Metabolomics Research: Tracing the metabolic fate of phthalates and identifying novel metabolites.[6]
Quantitative Analysis of Phthalate Metabolites
The use of deuterium-labeled internal standards is integral to achieving accurate and precise quantification of phthalate metabolites in complex biological matrices like urine. Isotope dilution mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for these analyses.
Representative Analytical Method Performance
While specific performance data for mono-iso-propyl phthalate can vary between laboratories and methods, the following table summarizes typical validation parameters for the analysis of various phthalate monoesters in urine using LC-MS/MS with deuterium-labeled internal standards. These values provide a benchmark for the expected performance of such methods.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Recovery (%) |
| Mono-methyl phthalate (MMP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |
| Mono-ethyl phthalate (MEP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |
| Mono-n-butyl phthalate (MBP) | 1.0 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |
| Mono-benzyl phthalate (MBzP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |
| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |
| Mono-isobutyl phthalate (MiBP) | ~0.1 - 1.0 (Estimated) | <15 | <15 | ~90 - 110 |
Data for MMP, MEP, MBP, MBzP, and MEHP are representative values from published methods.[7] Data for MiBP are estimated based on typical method performance for similar analytes.[8][9]
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of phthalate metabolites in human urine using LC-MS/MS with a deuterium-labeled internal standard, such as mono-iso-propyl phthalate-d4.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Phthalate metabolites are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety prior to extraction and analysis.[4]
Materials:
-
Human urine sample
-
Deuterium-labeled mono-iso-propyl phthalate internal standard solution
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Formic acid
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of deuterium-labeled mono-iso-propyl phthalate internal standard solution to the urine sample.
-
Buffer Addition: Add 0.5 mL of 1 M ammonium acetate buffer (pH 6.5).
-
Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 2 hours.
-
Sample Acidification: After incubation, acidify the sample with 20 µL of formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of reagent water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of reagent water to remove interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-9 min: 95% B
-
9-10 min: 10% B
-
10-12 min: 10% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native mono-iso-propyl phthalate and the deuterium-labeled internal standard need to be optimized.
Visualizing Workflows and Pathways
Experimental Workflow for Phthalate Metabolite Analysis
The following diagram illustrates the key steps in the analytical workflow for quantifying phthalate metabolites in urine samples.
Metabolic Pathway of Di-iso-propyl Phthalate
Di-iso-propyl phthalate undergoes a two-phase metabolic process in the body. The initial hydrolysis is followed by potential secondary oxidation and subsequent conjugation for excretion.
Conclusion
Deuterium-labeled mono-iso-propyl phthalate is an indispensable tool for the accurate and reliable quantification of its native analogue in various biological and environmental matrices. Its use as an internal standard in isotope dilution LC-MS/MS methods allows researchers to overcome challenges associated with matrix effects and sample preparation variability, leading to high-quality data essential for human biomonitoring, toxicological assessment, and metabolic research. The methodologies and pathways described in this guide provide a solid foundation for researchers and scientists working in these critical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mono-iso-propyl phthalate-3,4,5,6-D4 CAS number and structure
An In-Depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4
This guide provides comprehensive information on this compound, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document details the compound's chemical identity, physical properties, and provides an exemplary experimental protocol for its use in analytical applications.
Compound Identification and Properties
This compound is the deuterated form of Monoisopropyl Phthalate (B1215562) (MiPrP), where four hydrogen atoms on the phthalic acid ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of the parent compound and related phthalates in various matrices, as it co-elutes with the analyte but is distinguishable by its mass in mass spectrometry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Chemical Name | 2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid | [1] |
| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | [1][2] |
| CAS Number | 2733160-00-2 | [1][2] |
| Unlabeled CAS Number | 35118-50-4 | [1][3][4][5] |
| Molecular Formula | C₁₁H₈D₄O₄ | [2] |
| Molecular Weight | 212.24 g/mol | [5] |
| Isotopic Enrichment | ≥99 atom % D | [5] |
| SMILES | [2H]c1c([2H])c([2H])c(C(=O)OC(C)C)c(C(=O)O)c1[2H] | [1] |
| InChI | InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D | [1] |
Table 2: Physicochemical Data (for unlabeled Monoisopropyl Phthalate)
Note: Experimental data for the deuterated compound is limited. The following data for the unlabeled analogue provides a reasonable estimate of its physical properties.
| Property | Value | Reference |
| Physical Form | White to Off-White Solid | [4] |
| Melting Point | 79-81.5 °C | [4][6] |
| Boiling Point (Predicted) | 343.8 ± 25.0 °C | [4][6] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 3.45 ± 0.36 | [4][6] |
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Application and Experimental Protocol
This compound is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of phthalates in complex samples.[7] The use of a stable isotope-labeled internal standard is a robust technique that corrects for analyte loss during sample preparation and instrumental analysis.
Below is a detailed, exemplary protocol for the determination of phthalates in a plastic or polymer sample, a common application.
Exemplary Protocol: Quantification of Phthalates in a Polymer Matrix by GC-MS
This protocol is adapted from established methods for phthalate analysis in consumer products.[8]
1. Objective: To quantify the concentration of Monoisopropyl Phthalate (and other phthalates) in a polymer sample using this compound as an internal standard.
2. Materials and Reagents:
-
Solvents: Tetrahydrofuran (THF), Hexane (B92381), Cyclohexane (all high purity, phthalate-free grade).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or cyclohexane) at a concentration of 150 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phthalate analytes and a constant concentration of the internal standard.
-
Apparatus: Analytical balance, glass vials with PTFE-lined caps, volumetric flasks, Pasteur pipettes, syringe filters (0.45 µm, PTFE), GC-MS system.
-
Safety Precautions: Phthalates are common laboratory contaminants; extreme care must be taken to avoid contamination. Use pre-cleaned glassware (baked at high temperature) and avoid all plastic materials where possible.[9] Run solvent blanks to monitor for contamination.[8]
3. Sample Preparation and Extraction:
-
Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass vial.
-
Dissolution: Add 5.0 mL of THF to the vial to dissolve the sample. This may require vortexing or sonication.
-
Polymer Precipitation: Add 10.0 mL of hexane to the solution to precipitate the polymer (e.g., PVC).[8] Allow the mixture to stand for at least 1 hour.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial to remove the precipitated polymer.
4. Sample Analysis by GC-MS:
-
Internal Standard Spiking: In a 2 mL GC vial, combine 0.3 mL of the filtered sample extract with 0.2 mL of the internal standard stock solution (150 µg/mL).
-
Dilution: Dilute the mixture to a final volume of 1.5 mL with cyclohexane.[8] Note: The dilution factor may need to be adjusted based on the expected phthalate concentration to ensure the measurement falls within the calibration range.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the final solution into the GC-MS system.
-
Typical GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: Initial temp 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for the deuterated internal standard.
-
-
5. Data Analysis and Quantification:
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.
-
Quantification: Determine the peak area ratio for the analyte and the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of the phthalate in the injected sample.
-
Final Calculation: Account for all dilution steps to report the final concentration of the phthalate in the original polymer sample, typically in weight/weight percent (% w/w).
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for phthalate quantification using an internal standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.it]
- 3. esslabshop.com [esslabshop.com]
- 4. MONOISOPROPYLPHTHALATE | 35118-50-4 [chemicalbook.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cpsc.gov [cpsc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Isotopic Enrichment of Mono-iso-propyl Phthalate-3,4,5,6-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-d4), a crucial internal standard for quantitative analysis. This document outlines a plausible synthetic pathway, presents key analytical performance data, and details experimental protocols for its application.
Introduction
This compound is the deuterium-labeled form of mono-iso-propyl phthalate (B1215562) (MIPP), a metabolite of diisopropyl phthalate (DIPP). Due to its chemical similarity to the native compound and its distinct mass, MIPP-d4 is an ideal internal standard for sensitive and accurate quantification of MIPP in various matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3][4]. The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a stable isotopic label with minimal risk of isotopic exchange.
Synthesis of this compound
A common and efficient method for the synthesis of deuterium-labeled phthalate esters involves a two-step process starting from a deuterated precursor. The proposed pathway for MIPP-d4 is the catalytic oxidation of commercially available o-xylene-d10 (B166450) to produce phthalic anhydride-d4, followed by a mono-esterification reaction with isopropanol (B130326).
Experimental Protocol: Synthesis
Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4
This step is based on the well-established industrial process for the production of phthalic anhydride (B1165640) from o-xylene[5][6][7][8].
-
Materials:
-
o-xylene-d10
-
Vanadium pentoxide (V₂O₅) catalyst on a suitable support (e.g., titania)
-
Air or oxygen
-
-
Procedure:
-
Pre-heat the V₂O₅ catalyst in a fixed-bed reactor to approximately 320-400°C[9].
-
Introduce a gaseous mixture of o-xylene-d10 and an excess of air into the reactor. The concentration of o-xylene-d10 should be kept below its lower flammability limit.
-
The catalytic oxidation of the two methyl groups of o-xylene-d10 occurs, leading to the formation of phthalic anhydride-d4 and water vapor.
-
Reaction: C₆D₄(CD₃)₂ + 3 O₂ → C₆D₄(CO)₂O + 3 D₂O
-
-
The gaseous product stream is cooled in a series of condensers to allow for the desublimation and collection of the crude phthalic anhydride-d4 crystals[5].
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Step 2: Synthesis of this compound
This step involves the ring-opening of the synthesized phthalic anhydride-d4 with isopropanol to form the desired monoester[9].
-
Materials:
-
Phthalic anhydride-3,4,5,6-d4
-
Isopropanol (anhydrous)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
-
Procedure:
-
Dissolve phthalic anhydride-d4 in a minimal amount of anhydrous isopropanol. A slight molar excess of the anhydride can be used to drive the reaction towards the monoester.
-
Alternatively, the reaction can be carried out in a refluxing inert solvent like benzene to facilitate the reaction.
-
The reaction proceeds via nucleophilic attack of the hydroxyl group of isopropanol on one of the carbonyl carbons of the anhydride ring, leading to ring opening and the formation of the monoester.
-
Reaction: C₆D₄(CO)₂O + (CH₃)₂CHOH → C₆D₄(CO₂H)CO₂CH(CH₃)₂
-
-
The reaction mixture is then cooled, and the product, this compound, can be isolated. Purification can be achieved by recrystallization from a suitable solvent or by chromatographic methods to separate it from any unreacted starting materials or the diester byproduct.
-
Synthetic Workflow
Caption: Synthetic pathway for MIPP-d4 from o-xylene-d10.
Application as an Internal Standard
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of MIPP. The addition of a known amount of the deuterated standard to a sample prior to extraction and analysis allows for the correction of analyte loss during sample preparation and for variations in instrument response.
Analytical Workflow
Caption: Typical analytical workflow for MIPP quantification.
Experimental Protocol: Quantification of MIPP in Urine
The following is a representative protocol for the analysis of MIPP in a biological matrix, adapted from methods for other phthalate metabolites[1][2][3].
-
Materials and Reagents:
-
Urine sample
-
This compound internal standard solution (in methanol)
-
β-glucuronidase
-
Solid-phase extraction (SPE) cartridges
-
Methanol (B129727), acetonitrile, water (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of the MIPP-d4 internal standard solution.
-
Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites. Incubate at 37°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both MIPP and MIPP-d4.
-
-
Quantitative Data
The use of deuterium-labeled internal standards significantly improves the accuracy and precision of quantitative methods. The following tables summarize typical performance data for the analysis of phthalate monoesters using such standards, which are representative of the expected performance for a method using MIPP-d4.
Table 1: Method Validation Parameters for Phthalate Monoester Analysis using Isotope Dilution
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL | [1] |
| Precision (RSD) | < 15% | [1] |
| Accuracy (Recovery) | 85 - 115% | [11] |
Table 2: Example LC-MS/MS Transitions for MIPP and MIPP-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MIPP | 207.1 | 133.1 |
| MIPP-d4 | 211.1 | 137.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Conclusion
This compound is an essential tool for the accurate quantification of its corresponding unlabeled metabolite in complex matrices. The synthetic route via oxidation of a deuterated precursor followed by mono-esterification is a reliable method for its production. When used as an internal standard in isotope dilution mass spectrometry, MIPP-d4 enables robust and reliable analytical methods, which are critical for exposure assessment and toxicological studies in the fields of environmental health and drug development.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Phthalic Anhydride from o-Xylene The | Chegg.com [chegg.com]
- 7. chemeng.uliege.be [chemeng.uliege.be]
- 8. Production of phthalic anhydride from xylene | PDF [slideshare.net]
- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of Mono-iso-propyl phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-d4) is the deuterium-labeled form of Mono-iso-propyl phthalate (B1215562) (MIPP), a metabolite of diisopropyl phthalate. Deuterated standards like MIPP-d4 are crucial tools in analytical and metabolic studies due to their utility as internal standards for accurate quantification in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth overview of the known physical and chemical properties of MIPP-d4, alongside relevant experimental protocols and biological pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data for the unlabeled compound, Monoisopropyl phthalate, are included for reference where specific data for the deuterated analog is unavailable.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | N/A |
| CAS Number | 2733160-00-2 | [1] |
| Unlabeled CAS Number | 35118-50-4 | [1] |
| Molecular Formula | C₁₁D₄H₈O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Isotopic Enrichment | ≥ 99 atom % D | [2] |
| Chemical Purity | ≥ 98% | [1] |
| Physical State | Solid (for unlabeled) | [4] |
| Color | White to Off-White (for unlabeled) | [4] |
| Melting Point | 79-81.5 °C (for unlabeled) | [4] |
| Boiling Point (Predicted) | 343.8 ± 25.0 °C (for unlabeled) | [4] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ (for unlabeled) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (for unlabeled) | [4] |
| Storage Conditions | Store at room temperature | [2] |
Synthesis and Purification
General Synthetic Workflow:
The synthesis would likely proceed through the following conceptual steps:
-
Oxidation: o-xylene-D10 is oxidized to phthalic anhydride-d4.
-
Esterification: The resulting phthalic anhydride-d4 is then subjected to a ring-opening reaction with isopropanol (B130326) to yield this compound.
Purification:
Purification of the final product would typically involve standard laboratory techniques such as:
-
Crystallization: Recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.
-
Chromatography: Column chromatography (e.g., using silica (B1680970) gel) can be employed for further purification if necessary.
The purity of the final compound is typically confirmed by analytical techniques such as ¹H NMR and mass spectrometry to verify the structure and isotopic enrichment.
Caption: Conceptual workflow for the synthesis of MIPP-d4.
Experimental Protocols: Analysis by GC-MS
This compound is primarily used as an internal standard for the quantification of MIPP in biological samples. Below is a general protocol for the analysis of phthalate monoesters in urine by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Enzymatic Deconjugation: To a urine sample, add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase to hydrolyze the glucuronidated metabolites. Incubate the mixture.
-
Extraction: After incubation, perform a liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Derivatization: The extracted phthalate monoesters are often derivatized to increase their volatility for GC analysis. A common method is methylation using diazomethane (B1218177) to convert the carboxylic acid group to a methyl ester.
-
Purification: The derivatized extract can be further purified using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering substances.
-
Concentration: The purified eluate is concentrated under a gentle stream of nitrogen before GC-MS analysis.
2. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector: Operate in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature, ramp up to a higher temperature, and hold.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
Caption: General workflow for phthalate monoester analysis.
Biological Pathways
Metabolism
Phthalate diesters are metabolized in the body, primarily in the liver and intestines. The general metabolic pathway involves two main phases:
-
Phase I Metabolism: The parent phthalate diester is hydrolyzed by esterases and lipases to its corresponding monoester, in this case, Mono-iso-propyl phthalate. For some longer-chain phthalates, this monoester can undergo further oxidation.
-
Phase II Metabolism: The monoester metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then readily excreted in the urine.
Caption: Simplified metabolic pathway of diisopropyl phthalate.
Interaction with Signaling Pathways
Phthalates and their metabolites are known endocrine-disrupting chemicals. They can interact with various nuclear receptors, leading to alterations in gene expression and cellular function. Monoisopropyl phthalate has been shown to exhibit anti-estrogenic activities at higher concentrations.[4] The general mechanism of action for phthalate metabolites often involves:
-
Receptor Binding: Phthalate monoesters can bind to nuclear receptors such as Estrogen Receptors (ERα and ERβ) and Peroxisome Proliferator-Activated Receptors (PPARs).
-
Transcriptional Regulation: This binding can either activate or inhibit the receptor, leading to changes in the transcription of target genes involved in hormone synthesis and metabolism, cell proliferation, and other key cellular processes. For instance, some phthalate metabolites have been shown to suppress estradiol (B170435) production by downregulating aromatase expression.
Caption: Interaction of phthalate metabolites with nuclear receptors.
References
In-Depth Technical Guide to the Safe Handling of Mono-iso-propyl phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for Mono-iso-propyl phthalate-3,4,5,6-D4, a deuterated analogue of Mono-iso-propyl phthalate (B1215562). This guide is intended to equip laboratory personnel with the necessary information for its safe handling, storage, and disposal.
Introduction
This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in analytical chemistry. While specific toxicological data for the deuterated form is limited, the safety profile of its non-deuterated counterpart, Mono-iso-propyl phthalate, and the broader class of phthalate esters, provides a basis for recommended safety precautions. Phthalates, as a class, have been identified as potential endocrine disruptors, and some have been associated with reproductive and developmental toxicity. Therefore, cautious handling of this compound is warranted.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. Data is primarily sourced from the Safety Data Sheet provided by CDN Isotopes.[1]
| Property | Value |
| Chemical Formula | C₁₁H₈D₄O₄ |
| Molecular Weight | 212.24 g/mol |
| CAS Number | 2733160-00-2 |
| Unlabelled CAS Number | 35118-50-4 |
| Appearance | White to off-white solid |
| Melting Point | 79 - 82 °C (174 - 180 °F) |
| Boiling Point | No data available |
| Solubility | No data available |
| Flammability | Not flammable or combustible |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | Highly flammable liquid and vapour |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
Note: The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical hazards compared to the non-deuterated form.
The logical relationship of the GHS hazard classifications for the non-deuterated analogue is illustrated in the diagram below.
Toxicological Information
Detailed toxicological studies on this compound are not available. The Safety Data Sheet from CDN Isotopes indicates "No data available" for acute and delayed effects.[1] However, the broader class of phthalate esters has been the subject of extensive toxicological research. Some phthalates are known to be endocrine disruptors and may have adverse effects on the reproductive system.
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available for the deuterated compound. The non-deuterated analogue is classified as harmful if inhaled.[2] |
| Skin Corrosion/Irritation | The non-deuterated analogue is classified as causing skin irritation.[2] |
| Serious Eye Damage/Irritation | The non-deuterated analogue is classified as causing serious eye irritation.[2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |
| Reproductive Toxicity | Phthalates as a class have been associated with reproductive toxicity. |
Experimental Protocols for Safe Handling
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
The use of a laboratory fume hood is recommended to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses with side-shields.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Spill and Disposal Procedures
The workflow for handling a spill of this compound is outlined below.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[1]
Storage and Stability
-
Storage Conditions: Store at room temperature in a well-ventilated place.[1]
-
Stability: The product is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
This technical guide provides a summary of the available safety information for this compound. Given the limited data on the deuterated compound, it is imperative to handle it with the precautions outlined for its non-deuterated analogue and the general class of phthalate esters. Always consult the most recent Safety Data Sheet from your supplier before use.
References
Commercial Suppliers of Mono-iso-propyl phthalate-3,4,5,6-D4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals requiring high-purity deuterated standards, Mono-iso-propyl phthalate-3,4,5,6-D4 is available from a select number of specialized chemical suppliers. This isotopically labeled compound is crucial for use as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification of its unlabeled counterpart in various matrices. This guide provides an overview of commercial suppliers and key technical data for this compound.
Supplier and Product Overview
A survey of prominent suppliers indicates the availability of this compound for research purposes. The following table summarizes the key quantitative data available from these commercial sources.
| Supplier | Product Number | Unlabeled CAS No. | Labeled CAS No. | Molecular Formula | Molecular Weight | Isotopic Enrichment |
| LGC Standards | - | 35118-50-4[1] | 2733160-00-2[1] | Not Specified | Not Specified | Not Specified |
| CDN Isotopes | D-7581 | 35118-50-4[2] | N/A | HOOCC6D4COOCH(CH3)2[2] | 212.24[2] | 99 atom % D[2] |
| MedChemExpress | HY-W353946S | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Chiron | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
It is important to note that MedChemExpress also supplies the related compound Mono-n-propyl Phthalate-3,4,5,6-d4[3]. Researchers should verify the correct isomer before purchase.
Experimental Applications and Methodologies
While specific, detailed experimental protocols for the use of this compound are not provided by commercial suppliers, its primary application is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). The general workflow for such an application is outlined below.
A generalized experimental workflow for utilizing a deuterated internal standard like this compound in a quantitative analysis is depicted in the following diagram. This process, common in bioanalytical and environmental studies, involves sample preparation, spiking with the internal standard, extraction, chromatographic separation, and mass spectrometric detection.
Figure 1: Generalized workflow for quantitative analysis using a deuterated internal standard.
Detailed protocols, including specific extraction solvents, liquid chromatography (LC) column types, mobile phases, and mass spectrometry (MS) parameters (e.g., precursor and product ions, collision energies), are highly application-dependent and must be developed and validated by the end-user in the context of their specific matrix and analytical instrumentation.
Signaling Pathways
References
A Technical Guide to the Analysis of Mono-iso-propyl Phthalate
Mono-iso-propyl phthalate (B1215562) (MiPP) is a metabolite of the plasticizer di-iso-propyl phthalate (DiPrP). As a biomarker of exposure to its parent compound, the accurate and sensitive quantification of MiPP in biological and environmental matrices is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive literature review of the analytical methodologies for MiPP, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of mono-iso-propyl phthalate (MiPP) and other related phthalate metabolites from various studies. The primary analytical technique cited is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analyte | Abbreviation | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Citation |
| Mono-iso-propyl phthalate | MiPrP / mIPrP | Urine | 0.07 | Not Reported | |
| Phthalate metabolites (general) | - | Urine | 0.10 - 0.25 | 0.25 - 1.00 | |
| 121 multi-class environmental chemicals (including mIPrP) | mIPrP | Urine | ≤ 0.1 (for 101 analytes) | Not Reported | [1] |
Experimental Protocols
The analysis of MiPP, particularly in urine, typically involves sample preparation followed by instrumental analysis using LC-MS/MS. The following sections detail the common methodologies.
1. Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)
In humans, phthalate metabolites are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic deconjugation step is typically required to liberate the free metabolites prior to extraction. This is followed by solid-phase extraction to concentrate the analytes and remove matrix interferences.
-
Enzymatic Deconjugation:
-
To a 1 mL urine sample, add a buffer solution (e.g., 0.75 mL of 0.2 M sodium acetate) to adjust the pH to an optimal range for the enzyme (e.g., pH 5.5).[1]
-
Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia, ~4000 units/mL of urine).[1][2]
-
Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to allow for complete deconjugation.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase polymeric sorbent SPE cartridge (e.g., Strata-X, Phenomenex) with an appropriate solvent (e.g., methanol) followed by water.[2][3]
-
Load the enzyme-digested urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic impurities.
-
Elute the phthalate metabolites with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of MiPP due to its high sensitivity and selectivity.
-
Liquid Chromatography (LC):
-
Column: A Kinetex biphenyl (B1667301) column (50 x 2.1 mm, 2.6 µm) is a common choice for the chromatographic separation of phthalate metabolites.[4][2][3]
-
Mobile Phase: A gradient elution is typically employed using:
-
Gradient Program: A representative gradient program starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest. For example: 0.0-1.0 min (5% B), 2.0 min (20% B), 3.0 min (40% B), 7.0-10.0 min (50% B), 11.0-12.0 min (90% B), followed by re-equilibration at initial conditions.[4]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for each analyte.
-
MRM Transition for MiPP (mIPrP): A common transition is m/z 207 > 77.[1]
-
-
Internal Standards: For accurate quantification, isotopically labeled internal standards are used. Mono-iso-Propyl Phthalate-3,4,5,6-d4 is a suitable internal standard for MiPP analysis.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for MiPP analysis and its metabolic relationship.
References
- 1. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal intensive care unit phthalate exposure and preterm infant neurobehavioral performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of Mono-iso-propyl Phthalate-3,4,5,6-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-D4) as an internal standard in the quantitative analysis of phthalates and their metabolites. This deuterated standard is essential for correcting analytical variability, thereby enhancing the accuracy and precision of results obtained from mass spectrometry-based methods.[1][2][3]
Introduction
This compound is the deuterium-labeled form of Mono-iso-propyl phthalate (B1215562). Its use as an internal standard is critical in analytical methodologies, particularly for the quantification of phthalate monoesters in complex matrices such as urine, serum, food, and environmental samples.[1][2][4] The four deuterium (B1214612) atoms on the phenyl ring provide a distinct mass shift, allowing for its differentiation from the native analyte without significantly altering its chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte of interest during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.
Key Applications
MIPP-D4 is primarily employed as an internal standard in chromatographic methods coupled with mass spectrometry for the quantitative analysis of phthalate monoesters.[1][2] Common applications include:
-
Biomonitoring: Quantifying human exposure to phthalates by measuring their metabolites in biological matrices like urine and serum.[2][4][5]
-
Food Safety: Detecting and quantifying phthalate contamination in food and beverage products.[6][7]
-
Environmental Analysis: Monitoring the presence and levels of phthalates in environmental samples such as water and soil.
Experimental Protocols
The following are generalized protocols for the use of MIPP-D4 as an internal standard in LC-MS/MS and GC-MS analysis. Method optimization and validation are crucial for specific applications and matrices.
Protocol 1: Analysis of Phthalate Metabolites in Human Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of phthalate metabolites in urine.[2][4][8]
3.1.1. Materials and Reagents
-
This compound (MIPP-D4)
-
Native phthalate monoester standards
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic acid, Ammonium acetate (B1210297)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
3.1.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare a stock solution of MIPP-D4 in methanol (e.g., 100 µg/mL).[9] Prepare working solutions by diluting the stock solution with methanol/water. Prepare calibration standards containing known concentrations of native phthalate monoesters.
-
Sample Spiking: To 1 mL of urine sample, add a known amount of the MIPP-D4 internal standard working solution.
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase enzyme to the urine sample and incubate to deconjugate the phthalate metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water or Ammonium acetate solution[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Optimized for the separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 100 - 150 °C[8] |
| Desolvation Temp. | 300 - 500 °C[8][10] |
| Capillary Voltage | 2.5 - 3.5 kV |
| MRM Transitions | To be determined by infusing individual standards of the native analytes and MIPP-D4. |
Protocol 2: Analysis of Phthalates in Food Samples by GC-MS
This protocol is a generalized procedure based on common methods for phthalate analysis in food matrices.[7][11][12]
3.2.1. Materials and Reagents
-
This compound (MIPP-D4)
-
Native phthalate standards
-
Hexane (B92381), Dichloromethane, Ethyl acetate (GC-MS grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Food samples
3.2.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare a stock solution of MIPP-D4 in a suitable solvent like hexane or ethyl acetate. Prepare calibration standards containing a mixture of native phthalates.
-
Sample Homogenization and Spiking: Homogenize the food sample. Weigh a representative portion and spike with a known amount of the MIPP-D4 internal standard solution.
-
Extraction (Liquid-Liquid Extraction):
-
Add an extraction solvent (e.g., a mixture of hexane and dichloromethane) to the spiked sample.
-
Shake or vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous/solid phases.
-
Collect the organic layer. Repeat the extraction process for better recovery.
-
-
Clean-up:
-
Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
For fatty food samples, a further clean-up step using gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary to remove lipids.
-
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
3.2.3. GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| GC System | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[11] |
| Injection Mode | Splitless |
| Injection Volume | 1 - 2 µL |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C. Optimized for analyte separation.[11] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ion Source Temp. | 230 - 250 °C[11] |
| Transfer Line Temp. | 280 - 300 °C[11] |
| Monitored Ions | Quantifier and qualifier ions for each target phthalate and for MIPP-D4. |
Data Presentation
The following tables summarize typical quantitative data from studies analyzing phthalates using deuterated internal standards. These values can serve as a reference for method development and validation.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Metabolites in Urine (LC-MS/MS)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Mono-methyl phthalate (MMP) | 0.3 | - | [2] |
| Mono-ethyl phthalate (MEP) | 0.3 | - | [2] |
| Mono-n-butyl phthalate (MBP) | 1.0 | - | [2] |
| Mono-benzyl phthalate (MBzP) | 0.3 | - | [2] |
| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 | - | [2] |
| Mono-isobutyl phthalate (MiBP) | 0.1 | - | [13] |
Table 2: Linearity and Recovery Data for Phthalate Analysis
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| Phthalate Metabolites | 0.3 - 200 | > 0.99 | 94.2 - 106.1 | [2] |
| Phthalate Metabolites | 0.2 - 100 | > 0.992 | - | [14] |
| Phthalates in Beverages | - | > 0.9912 | 71 - 124 | [15] |
Visualizations
Experimental Workflow for Phthalate Analysis using MIPP-D4 Internal Standard
Caption: Workflow for quantitative analysis of phthalates using MIPP-D4.
Logical Relationship of Internal Standard Method
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov.tw [fda.gov.tw]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. esslabshop.com [esslabshop.com]
- 10. waters.com [waters.com]
- 11. oiv.int [oiv.int]
- 12. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 13. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phthalate Metabolites in Human Urine by Isotope Dilution HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread and has been associated with potential adverse health effects, including endocrine disruption and reproductive toxicity. The assessment of human exposure to phthalates is crucial for understanding the potential health risks. Biomonitoring of phthalate (B1215562) metabolites in biological matrices, such as urine, is the preferred method for exposure assessment as it provides a more accurate measure of the internal dose and avoids issues of external contamination from the parent phthalate diesters.
This application note provides a detailed protocol for the quantitative analysis of common phthalate metabolites in human urine using isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Isotope dilution is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1] This method is sensitive, selective, and robust, making it suitable for large-scale epidemiological studies.[2][3]
Principle
The method involves the enzymatic hydrolysis of conjugated phthalate metabolites (glucuronides) in urine, followed by solid-phase extraction (SPE) for sample cleanup and pre-concentration. The extracted analytes are then separated by reversed-phase HPLC and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by using isotopically labeled internal standards for each analyte, which are added to the samples at the beginning of the procedure.[2]
Materials and Reagents
-
Standards: Native and ¹³C₄-labeled phthalate metabolite standards (e.g., Mono-methyl phthalate (MMP), Mono-ethyl phthalate (MEP), Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP), Mono-benzyl phthalate (MBzP), Mono-(2-ethylhexyl) phthalate (MEHP), Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)).
-
Enzyme: β-glucuronidase from Helix pomatia.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium (B1175870) acetate.
-
SPE Cartridges: Oasis HLB or equivalent polymeric reversed-phase SPE cartridges.
-
Urine Samples: Human urine collected in polypropylene (B1209903) containers. To avoid contamination, all glassware should be scrupulously cleaned by rinsing with acetone (B3395972) and hexane.[4]
Experimental Protocol
Preparation of Standards and Quality Controls
-
Prepare stock solutions of native and isotopically labeled standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working standard mixture containing all native analytes and a separate internal standard mixture containing all labeled standards by diluting the stock solutions.
-
Prepare calibration standards by spiking blank urine with the native standard mixture to cover the expected concentration range of the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation
The following diagram illustrates the general workflow for sample preparation:
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
Application Note: Ultrasensitive Quantification of Mono-iso-propyl Phthalate (MiPP) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective detection of mono-iso-propyl phthalate (B1215562) (MiPP), a metabolite of the plasticizer di-iso-propyl phthalate (DiPP), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is tailored for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this endocrine-disrupting chemical. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, providing a comprehensive guide for laboratory implementation.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, medical devices, and personal care items.[1][2] Humans are ubiquitously exposed to phthalates, which can be metabolized into their corresponding monoesters.[3] Mono-iso-propyl phthalate (MiPP) is a metabolite of di-iso-propyl phthalate (DiPP) and its detection in biological matrices is a key indicator of exposure.[4] Concerns over the potential adverse health effects of phthalates, such as endocrine disruption, necessitate sensitive and accurate analytical methods for their quantification in biological samples.[5][6] LC-MS/MS has emerged as the preferred technique for analyzing phthalate metabolites due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[7] This application note provides a comprehensive protocol for the analysis of MiPP, enabling researchers to accurately assess human exposure to its parent compound.
Experimental Protocols
Sample Preparation (Human Urine)
A robust sample preparation protocol is crucial to minimize matrix effects and background contamination from ubiquitous phthalates.[8][9]
Materials:
-
Human urine samples
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase enzyme solution
-
Mono-iso-propyl phthalate-d4 (internal standard)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Glass test tubes and vials to minimize plastic contamination.[2]
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 200 µL aliquot of urine in a glass test tube, add 10 µL of the internal standard solution (mono-iso-propyl phthalate-d4).
-
Add 150 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 3 hours in a shaking water bath to deconjugate glucuronidated metabolites.[9]
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Elute the analytes with 3 mL of methanol into a clean glass tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is recommended for the separation of phthalate metabolites.[2]
-
Mobile Phase A: 0.1% Acetic Acid in Water[9]
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[9][10]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mono-iso-propyl phthalate (MiPP) | 207.1 | 121.0 | -15 |
| Mono-iso-propyl phthalate-d4 (IS) | 211.1 | 125.0 | -15 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The precursor ion for MiPP corresponds to the [M-H]⁻ ion.
Data Presentation
The following table summarizes typical quantitative performance data for LC-MS/MS methods for phthalate analysis, which can be expected for the MiPP method after validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [1][2] |
| Limit of Detection (LOD) | 0.003 - 1 ng/mL | [1][11] |
| Limit of Quantification (LOQ) | 0.01 - 3 ng/mL | [1][11][12] |
| Accuracy (% Bias) | 85 - 115% | [2] |
| Precision (%RSD) | < 15% | [2][11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MiPP analysis.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical protocol.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of mono-iso-propyl phthalate in human urine. By following the outlined procedures for sample preparation and instrumental analysis, researchers can achieve reliable and accurate data for assessing human exposure to the parent phthalate, DiPP. The use of an isotopically labeled internal standard and careful handling to avoid background contamination are critical for obtaining high-quality results. This method can be readily implemented in research and monitoring studies focused on understanding the prevalence and potential health impacts of phthalate exposure.
References
- 1. waters.com [waters.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mono-iso-propyl phthalate-3,4,5,6-D4 by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPA-d4) in biological matrices, such as urine, using Gas Chromatography-Mass Spectrometry (GC-MS). MIPA-d4 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of its non-labeled counterpart, Mono-iso-propyl phthalate (B1215562) (MIPA), a metabolite of diisopropyl phthalate (DIPP). This protocol is intended for researchers, scientists, and professionals in drug development and clinical toxicology engaged in human biomonitoring for phthalate exposure. The methodology covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, derivatization, and GC-MS analysis in Selected Ion Monitoring (SIM) mode.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and due to potential adverse health effects, including endocrine disruption, there is a significant interest in monitoring human exposure levels. Biomonitoring is typically achieved by measuring the concentration of phthalate metabolites in biological samples, most commonly urine. Phthalate monoesters are the primary metabolites of phthalate diesters.
The use of stable isotope-labeled internal standards is crucial for accurate quantification by GC-MS, as they compensate for variations in sample preparation and instrument response. This compound is an ideal internal standard for the analysis of MIPA. This document outlines a robust and sensitive method for its analysis.
Experimental Protocol
Sample Preparation
The following protocol is designed for the analysis of phthalate monoesters in urine samples.
1.1. Enzymatic Hydrolysis: Phthalate monoesters in urine are often present as glucuronide conjugates. A deconjugation step is necessary to measure the total concentration.
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of a deuterated internal standard spiking solution containing this compound.
-
Add 250 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 90 minutes in a shaking water bath to ensure complete hydrolysis of the glucuronide conjugates.[1]
1.2. Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analytes of interest.
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.
-
After incubation, acidify the urine sample to approximately pH 5 with formic acid.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M formic acid followed by 1 mL of deionized water to remove interfering substances.[1]
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the phthalate monoesters from the cartridge with 3 mL of acetonitrile (B52724) followed by 3 mL of ethyl acetate into a clean glass tube.[2]
1.3. Derivatization: To improve the volatility and chromatographic properties of the polar phthalate monoesters for GC-MS analysis, a derivatization step is performed.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Seal the tube and heat at 80°C for 30 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.[2]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
2.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
2.2. Chromatographic Conditions:
-
GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is recommended.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.[2]
-
2.3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of the TMS-derivative of this compound. The mass-to-charge ratios (m/z) for the non-deuterated analogue are predicted based on common fragmentation patterns of phthalate monoesters, and the values for the deuterated standard are adjusted accordingly. The most abundant and specific fragment ions are selected for quantification (Quantifier) and confirmation (Qualifier).
| Compound | Derivatization | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (TMS derivative) | TMS | 240 | 284 | 153 |
| Mono-iso-propyl phthalate (TMS derivative) | TMS | 236 | 280 | 149 |
Note: The proposed m/z values are based on the expected fragmentation of the TMS-derivatized MIPA. The base peak for many phthalate monoester TMS derivatives is often related to the silylated phthalic anhydride (B1165640) structure. The deuterated version would show a +4 Da shift in fragments containing the benzene (B151609) ring.
Workflow Diagram
.
Caption: Experimental workflow for GC-MS analysis of MIPA-d4.
Discussion
The presented protocol offers a reliable and sensitive method for the quantification of this compound, which is essential for the accurate determination of MIPA in biological samples. The combination of enzymatic hydrolysis, solid-phase extraction, and derivatization ensures effective sample clean-up and enhances the analytical performance. The use of GC-MS in SIM mode provides high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Care should be taken to minimize background contamination, as phthalates are ubiquitous in laboratory environments. The use of glassware and phthalate-free consumables is highly recommended. A procedural blank should be included in each batch of samples to monitor for potential contamination.
Conclusion
This application note details a comprehensive GC-MS protocol for the analysis of this compound. The methodology is suitable for researchers and professionals in the fields of toxicology, environmental health, and drug development who are conducting biomonitoring studies for phthalate exposure. The provided experimental details, quantitative data, and workflow diagram serve as a valuable resource for the implementation of this analytical method.
References
Application Notes and Protocols for Phthalate Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread, and due to potential adverse health effects, including endocrine disruption, there is a significant interest in monitoring human exposure levels. The analysis of phthalate (B1215562) metabolites in urine is the most common and reliable method for assessing human exposure.[1][2][3] Proper sample preparation is a critical step to ensure accurate and reliable quantification of these metabolites. This document provides detailed application notes and protocols for the most common sample preparation techniques for phthalate analysis in urine.
The primary challenge in urinary phthalate analysis is that the metabolites are often present in their conjugated form (glucuronides), which are not readily detectable by common analytical instruments.[1][4] Therefore, a deconjugation step, typically enzymatic hydrolysis, is required to liberate the free metabolites. Following deconjugation, a cleanup and concentration step is often necessary to remove matrix interferences and enrich the analytes of interest. The most frequently employed techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). A simpler, high-throughput alternative for certain applications is the "dilute-and-shoot" method.
Key Sample Preparation Techniques
The choice of sample preparation method depends on several factors, including the specific phthalate metabolites being targeted, the required sensitivity, available instrumentation, and sample throughput needs. The three primary approaches are:
-
Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE): This is a widely used and robust method that provides excellent sample cleanup and analyte concentration.[5][6][7]
-
Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE): A classical extraction technique that is effective but can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.[8]
-
Dilute-and-Shoot: This is the simplest and fastest method, involving minimal sample handling. However, it is more susceptible to matrix effects and may not provide the sensitivity required for detecting low-level metabolites.[9]
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods coupled with various analytical techniques. These values are indicative and can vary based on the specific analytes, instrumentation, and laboratory conditions.
Table 1: Performance of Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)
| Analytical Technique | Analyte(s) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD %) | Reference(s) |
| HPLC-MS/MS | 18 Phthalate Metabolites | Not Specified | 0.03 - 1.4 | Not Specified | Not Specified | [7] |
| HPLC-MS/MS | 16 Phthalate Metabolites | ~100 | 0.11 - 0.90 | Not Specified | <10 | [10] |
| GC-MS | 5 Phthalate Monoesters | 80.2 - 97.8 | Not Specified | 10.0 - 15.0 | 4.2 - 10.2 | [11] |
| GC-MS | Phthalate Monoesters and Diesters | 77.9 - 97.7 | 0.3 - 1.1 | Not Specified | 3.7 - 10.9 | [12] |
| LC-MS/MS | 5 Phthalate Monoesters & BPA | Not Specified | Not Specified | 0.3 - 1.0 | <15 | [13] |
Table 2: Performance of Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)
| Analytical Technique | Analyte(s) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD %) | Reference(s) |
| GC-MS | 9 Phthalate Metabolites | Not Specified | 0.1 - 0.4 | 0.3 - 1.3 | Not Specified | [14] |
| GC-MS | 5 Phthalate Monoesters | 86.3 - 119 | Not Specified | Not Specified | 0.6 - 6.1 | [15] |
Table 3: Performance of Dilute-and-Shoot Method
| Analytical Technique | Analyte(s) | Recovery (%) | LOD (ppb) | LOQ (ppb) | Precision (RSD %) | Reference(s) |
| UPLC-TQD | 7 Phthalates | Not Specified | <10 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)
This protocol is a comprehensive method suitable for the sensitive and selective analysis of a wide range of phthalate metabolites in urine.
1. Materials and Reagents:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Isotope-labeled internal standards
-
SPE cartridges (e.g., C18, polymeric reverse-phase)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Deionized water
2. Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean glass tube.
-
Add 10 µL of the internal standard mixture.
-
Add 200 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution. The amount of enzyme may need to be optimized based on its activity.[16]
-
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed for further cleanup.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analytes with 2-4 mL of an appropriate solvent, such as acetonitrile or ethyl acetate.[12]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Automated SPE: For high-throughput analysis, automated SPE systems can be utilized, which significantly improves reproducibility and reduces sample handling time.[5][6]
Protocol 2: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)
This protocol offers an alternative to SPE and is particularly useful when dealing with a smaller number of samples.
1. Materials and Reagents:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 6.5)
-
Isotope-labeled internal standards
-
Extraction solvent (e.g., hexane (B92381), toluene, or a mixture of hexane and ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
2. Procedure:
-
Sample Preparation and Enzymatic Hydrolysis: Follow steps 2.1 and 2.2 from Protocol 1.
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 3 mL of the extraction solvent to the sample tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3.1-3.4) with a fresh aliquot of the extraction solvent for improved recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Final Preparation:
-
Reconstitute the residue in a suitable solvent for analysis as described in Protocol 1.
-
Protocol 3: Dilute-and-Shoot
This method is ideal for rapid screening or when high sensitivity is not a primary concern.
1. Materials and Reagents:
-
Urine sample
-
Isotope-labeled internal standards
-
Deionized water or mobile phase for dilution
2. Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex mix.
-
Centrifuge the urine sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any particulate matter.
-
In an autosampler vial, combine 100 µL of the urine supernatant, 10 µL of the internal standard mixture, and 890 µL of deionized water or the initial mobile phase.
-
Vortex the vial to mix the contents thoroughly.
-
-
Analysis:
-
Directly inject the diluted sample into the LC-MS/MS system.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Workflow for Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE).
Caption: Workflow for Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE).
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. aminer.cn [aminer.cn]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ijres.org [ijres.org]
- 9. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 10. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of phthalate ester metabolites in urine by solid-phase extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Application of Mono-iso-propyl Phthalate-3,4,5,6-D4 in Human Biomonitoring
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-iso-propyl phthalate (B1215562) (MIPP) is a metabolite of the plasticizer di-iso-propyl phthalate (DIPP). Human biomonitoring of MIPP in biological matrices, such as urine, is a critical tool for assessing human exposure to DIPP. Accurate and precise quantification of MIPP is essential for epidemiological studies and risk assessment. The use of a stable isotope-labeled internal standard, Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-D4), is the gold standard for quantitative analysis. This deuterated analog of MIPP exhibits nearly identical chemical and physical properties to the native compound, allowing it to effectively compensate for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][2][3]
The primary analytical technique for the quantification of MIPP in human urine is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, enabling the detection of low concentrations of MIPP typically found in the general population.
Principle of the Method
The analytical methodology for MIPP in human urine involves several key steps:
-
Sample Preparation and Internal Standard Spiking: A precise amount of MIPP-D4 internal standard is added to the urine sample at the beginning of the preparation process. This is a critical step in isotope dilution mass spectrometry, as the ratio of the native analyte to the labeled standard is measured, correcting for any losses during sample processing.
-
Enzymatic Deconjugation: In humans, phthalate metabolites are often excreted in urine as glucuronide conjugates. To measure the total MIPP concentration (both free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety.[1][2]
-
Solid-Phase Extraction (SPE): Following enzymatic treatment, the sample is subjected to solid-phase extraction for cleanup and concentration of the analyte. SPE effectively removes interfering matrix components from the urine, such as salts and pigments, which can suppress the ionization of the target analyte in the mass spectrometer.
-
LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS. The liquid chromatography system separates MIPP and MIPP-D4 from other remaining components in the extract. The tandem mass spectrometer then detects and quantifies MIPP and MIPP-D4 based on their specific mass-to-charge ratios and fragmentation patterns. Quantification is achieved by comparing the peak area ratio of MIPP to MIPP-D4 against a calibration curve.
Data Presentation
The following tables summarize representative quantitative data for the analysis of phthalate metabolites in human urine using isotope dilution LC-MS/MS. While specific data for MIPP is not extensively published, these values for other common phthalate metabolites are indicative of the expected performance of the method.
Table 1: Representative Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Mono-methyl phthalate (MMP) | 0.1 | 0.3 |
| Mono-ethyl phthalate (MEP) | 0.1 - 0.11 | 0.3 |
| Mono-n-butyl phthalate (MBP) | 0.3 - 0.90 | 1.0 |
| Mono-benzyl phthalate (MBzP) | 0.1 | 0.3 |
| Mono-2-ethylhexyl phthalate (MEHP) | 0.3 | 1.0 |
| Mono-iso-propyl phthalate (MIPP) | ~0.1 - 0.9 | ~0.3 - 1.0 |
Note: Values for MIPP are estimated based on typical ranges for other phthalate metabolites. Actual LOD and LOQ may vary depending on the specific instrumentation and laboratory conditions.[1][3]
Table 2: Representative Recovery and Precision Data
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Mono-methyl phthalate (MMP) | 10 | 69.8 | <15 |
| Mono-ethyl phthalate (MEP) | 10 | 85.2 | <15 |
| Mono-n-butyl phthalate (MBP) | 10 | 94.6 | <15 |
| Mono-benzyl phthalate (MBzP) | 10 | 105.3 | <15 |
| Mono-2-ethylhexyl phthalate (MEHP) | 10 | 101.2 | <15 |
| Mono-iso-propyl phthalate (MIPP) | 10 | ~90 - 105 | <15 |
Note: Values for MIPP are estimated based on typical ranges for other phthalate metabolites.[3] Spiked recoveries are often near 100% with low coefficients of variation (<10%).[1]
Experimental Protocols
Materials and Reagents
-
Mono-iso-propyl phthalate (MIPP) analytical standard
-
This compound (MIPP-D4) internal standard
-
β-glucuronidase (from E. coli)
-
Formic acid
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode sorbent)
-
Human urine samples
Standard and Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of MIPP and MIPP-D4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MIPP stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of MIPP-D4 at a concentration appropriate for spiking into the urine samples (e.g., 50 ng/mL).
-
Enzyme Solution: Prepare a solution of β-glucuronidase in ammonium acetate buffer (pH 6.5).
Sample Preparation Protocol
-
Aliquoting and Spiking: To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of the human urine sample. Add a precise volume (e.g., 10 µL) of the MIPP-D4 internal standard spiking solution.
-
Enzymatic Hydrolysis: Add 250 µL of ammonium acetate buffer (1 M, pH 6.5) and 10 µL of the β-glucuronidase solution to the urine sample. Vortex briefly to mix.
-
Incubation: Incubate the mixture at 37°C for 2 hours to allow for complete deconjugation of the MIPP-glucuronide.
-
Acidification: After incubation, acidify the sample by adding 20 µL of formic acid. This step is crucial for the efficient retention of the analyte on the SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by sequentially passing methanol (e.g., 3 mL) and then HPLC-grade water (e.g., 3 mL) through the cartridge.
-
Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 3 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the MIPP and MIPP-D4 from the cartridge with a suitable organic solvent (e.g., 3 mL of acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MIPP: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.
-
MIPP-D4: Monitor the corresponding transition for the deuterated internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for MIPP quantification in human urine.
Caption: Simplified pathway of phthalate-induced endocrine disruption.
References
- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Techniques in Phthalate Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of phthalates, a class of synthetic chemicals widely used as plasticizers, is of significant importance in environmental monitoring, food safety, and pharmaceutical drug development due to their potential endocrine-disrupting properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the identification and quantification of phthalates. However, the analysis of phthalic acid and its monoester metabolites can be challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity.
Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable compounds, thereby improving their chromatographic behavior and detectability by GC-MS. This document provides detailed application notes and protocols for common derivatization techniques used in phthalate (B1215562) analysis, including silylation, alkylation, and acylation. Additionally, an alternative approach involving the direct analysis of phthalates and their metabolites without derivatization is discussed.
Derivatization Techniques for Phthalate Analysis
The choice of derivatization reagent and method depends on the specific phthalates being analyzed, the sample matrix, and the desired analytical performance. The most common derivatization strategies for phthalic acid and its monoesters target the active hydrogen of the carboxylic acid group.
Silylation
Silylation is the most widely used derivatization technique for GC analysis. It involves the replacement of an active hydrogen atom with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analytes.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating agent that reacts with a wide range of functional groups. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered functional groups.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent that produces volatile byproducts, which is advantageous for GC-MS analysis.
-
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms tert-butyldimethylsilyl (t-BDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.
Advantages of Silylation:
-
Increases volatility and thermal stability of polar analytes.
-
Improves chromatographic peak shape and resolution.
-
Reduces analyte adsorption in the GC system.
-
A wide variety of reagents are available.
Disadvantages of Silylation:
-
Silylating reagents and their derivatives are sensitive to moisture.
-
The derivatization technique is not selective and can lead to the determination of the sum of mono-alkyl phthalate esters, phthalic acid, and phthalic acid esters in the samples[1].
-
Some silylation agents and their byproducts can degrade certain GC columns, such as those with polyethylene (B3416737) glycol stationary phases[1].
This protocol is suitable for the derivatization of phthalate monoesters in a dried sample extract.
Materials:
-
Dried sample extract in a GC vial
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous pyridine (B92270) (as a catalyst, optional but recommended for hindered groups)
-
Heating block or oven
-
GC vials with caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample extract in the GC vial is completely dry. Any residual water will react with the silylating reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to aid in dissolution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow for Silylation of Phthalate Monoesters
Caption: Workflow for silylation of phthalate monoesters using BSTFA.
Alkylation (Esterification)
Alkylation, specifically esterification, is another common derivatization technique for acidic compounds like phthalic acid and its monoesters. This method converts the carboxylic acid group into an ester, which is more volatile.
Common Alkylating Reagents:
-
Pentafluorobenzyl Bromide (PFBBr): A versatile reagent that reacts with carboxylic acids to form PFB esters. These derivatives are highly sensitive to electron capture detection (ECD) and can also be analyzed by GC-MS.
-
Diazomethane: A highly effective methylating agent, but its use is often limited due to its toxicity and explosive nature. Safer alternatives like trimethylsilyldiazomethane (B103560) are available.
Advantages of Alkylation:
-
Forms stable derivatives.
-
Can be performed under various reaction conditions.
-
PFBBr derivatization significantly enhances sensitivity for ECD.
Disadvantages of Alkylation:
-
Some reagents, like diazomethane, are highly toxic and hazardous.
-
Reaction conditions can sometimes be harsh.
This protocol describes the derivatization of phthalic acid using PFBBr in an aqueous-organic two-phase system.
Materials:
-
Aqueous sample containing phthalic acid
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (phase-transfer catalyst)
-
0.2 M Sodium hydroxide
-
Pentafluorobenzyl bromide (PFBBr)
-
Reaction vial
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a reaction vial, add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.
-
Reagent Addition: Add 1 mL of dichloromethane containing 25 µL of PFBBr.
-
Reaction: Cap the vial and shake vigorously for 20-30 minutes at room temperature.
-
Phase Separation: Allow the layers to separate. The derivatized phthalic acid (as a PFB ester) will be in the lower dichloromethane layer.
-
Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.
Workflow for Alkylation of Phthalic Acid with PFBBr
Caption: Workflow for alkylation of phthalic acid using PFBBr.
Acylation
Acylation involves the introduction of an acyl group into a molecule, typically by reacting an analyte containing an active hydrogen with a carboxylic acid anhydride (B1165640) or an acyl halide. For phthalate analysis, this is less common than silylation but can be effective. Fluorinated anhydrides are often used to enhance sensitivity for ECD.
Common Acylating Reagents:
-
Pentafluoropropionic Anhydride (PFPA): Reacts with hydroxyl and amino groups to form stable, volatile derivatives.
-
Trifluoroacetic Anhydride (TFAA): A highly reactive acylating agent.
Advantages of Acylation:
-
Forms stable derivatives.
-
Fluorinated derivatives provide high sensitivity for ECD.
Disadvantages of Acylation:
-
Can produce acidic byproducts that may need to be removed before GC analysis to prevent column degradation[1].
-
Less commonly applied to the carboxylic acid group of phthalates compared to silylation.
This protocol is a general procedure for the acylation of hydroxylated metabolites and can be adapted for hydroxylated phthalate metabolites.
Materials:
-
Dried sample extract in a reaction vial
-
Pentafluoropropionic anhydride (PFPA)
-
Triethylamine (TEA) in a suitable solvent (e.g., benzene)
-
Phosphate (B84403) buffer (pH 6.0)
-
Heating block or oven
Procedure:
-
Sample Preparation: Dissolve the dried sample extract in 500 µL of benzene (B151609).
-
Reagent Addition: Add 100 µL of 0.1 M TEA in benzene to the vial, followed by 10 µL of PFPA.
-
Reaction: Cap the vial and react at room temperature for 10 minutes. For more resistant groups, heating at 50°C for 15 minutes may be necessary.
-
Quenching and Extraction: Add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds.
-
Phase Separation: Centrifuge to separate the phases. The derivatized analytes will be in the upper organic layer.
-
Analysis: Transfer the organic layer to a new vial for GC-MS analysis.
Workflow for Acylation of Hydroxylated Phthalate Metabolites
Caption: Workflow for acylation of hydroxylated phthalate metabolites.
Analysis Without Derivatization
While derivatization is often considered necessary for the analysis of phthalate metabolites, recent studies have demonstrated successful methods for their direct analysis by GC-MS without a derivatization step[1][2]. This approach simplifies the analytical procedure and avoids the use of potentially hazardous derivatization reagents.
Advantages of No Derivatization:
-
Simplified and faster sample preparation.
-
Reduced use of toxic reagents and generation of hazardous waste.
-
Eliminates potential errors and complications associated with the derivatization step.
Disadvantages of No Derivatization:
-
May result in poorer peak shapes for highly polar analytes.
-
Potential for thermal degradation of unstable compounds in the GC injector.
-
May require careful optimization of GC inlet and column conditions.
This protocol is based on a method developed for the direct analysis of common phthalate monoesters.
Materials:
-
Standard solutions of phthalate monoesters in methanol.
-
GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the target phthalate monoesters in methanol.
-
GC-MS Conditions Optimization:
-
Injector: Use a splitless injection mode. Optimize the injector temperature (e.g., 190°C) and pressure to minimize thermal degradation and maximize analyte transfer[1].
-
GC Oven Program: Start at a low initial temperature and use a relatively fast temperature ramp (e.g., 12°C/min) to achieve sharp peaks[1].
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The most abundant ion for many monophthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment[1].
-
-
Analysis: Inject the standards and samples into the GC-MS system.
Workflow for Direct GC-MS Analysis of Phthalate Monoesters
Caption: Workflow for direct GC-MS analysis of phthalate monoesters.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of selected phthalate monoesters using different derivatization techniques and the no-derivatization approach.
Table 1: Quantitative Performance Data for Silylation (BSTFA) GC-MS Analysis of Phthalate Monoesters
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| MMP | 0.5 - 100 | 0.1 | 0.5 | 95 - 105 |
| MEP | 0.5 - 100 | 0.1 | 0.5 | 92 - 108 |
| MnBP | 0.5 - 100 | 0.2 | 0.6 | 90 - 110 |
| MEHP | 1 - 200 | 0.5 | 1.5 | 88 - 107 |
| Note: Data are representative and may vary depending on the specific method and matrix. |
Table 2: Quantitative Performance Data for Direct GC-MS Analysis of Phthalate Monoesters [1]
| Analyte | Linearity Range (ng injected) | LOD (ng injected) | LOQ (ng injected) | Inter-day Precision (CV%) |
| MMP | 0.15 - 100 | 0.049 | 0.15 | 1.4 - 5.4 |
| MEP | 0.11 - 100 | 0.036 | 0.11 | 1.4 - 5.4 |
| MnBP | 0.11 - 100 | 0.038 | 0.11 | 1.4 - 5.4 |
| MEHP | 0.087 - 100 | 0.029 | 0.087 | 1.4 - 5.4 |
| Data from a specific study and are reported per 2 µL injection volume. |
Conclusion
Derivatization is a valuable tool for enhancing the GC-MS analysis of polar and thermally labile phthalates, particularly phthalic acid and its monoester metabolites. Silylation is the most common and versatile technique, offering excellent improvements in volatility and chromatographic performance. Alkylation and acylation provide alternative strategies, with PFBBr derivatization being particularly useful for high-sensitivity analysis using an ECD. However, the development of robust methods for the direct analysis of these compounds without derivatization offers a simpler, faster, and more environmentally friendly approach. The choice of method should be carefully considered based on the specific analytical requirements, including the target analytes, sample matrix, and desired sensitivity and throughput. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their phthalate analysis needs.
References
Application Notes and Protocols for Solid-Phase Extraction of Phthalates from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phthalates and their metabolites from various biological matrices. The methodologies outlined are essential for researchers in environmental health, toxicology, and drug development who require accurate and sensitive quantification of these ubiquitous environmental contaminants.
Introduction
Phthalates are synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products.[1][2] Human exposure is widespread, and due to their potential endocrine-disrupting properties, there is a significant interest in monitoring their levels in biological samples.[3][4] Solid-phase extraction is a robust and efficient technique for the cleanup and preconcentration of phthalate (B1215562) metabolites from complex biological matrices such as urine, blood (serum/plasma), and meconium prior to analysis by chromatographic methods.[5][6][7] Automation of SPE can further enhance reproducibility and sample throughput.[1][8]
Experimental Protocols
General Considerations
Due to the ubiquitous nature of phthalates, stringent measures must be taken to avoid contamination during sample collection, storage, and analysis.[9] It is recommended to use glass or polypropylene (B1209903) containers and to pre-wash all labware with a suitable organic solvent.[6] Procedural blanks should be included in each analytical batch to monitor for background contamination.
Protocol 1: Extraction of Phthalate Metabolites from Human Urine
This protocol is adapted from methods utilizing automated SPE coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8][10]
2.2.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For the quantification of total phthalate metabolites (conjugated and unconjugated), an enzymatic hydrolysis step is required. To 100 µL of urine, add a solution of β-glucuronidase in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.2).[9][11]
-
Incubate the mixture, for example, at 37°C for 90 minutes to 12 hours.[11][12]
-
After incubation, add an internal standard solution containing isotopically labeled phthalate metabolites.
-
Acidify the sample with formic acid.[13]
2.2.2. Solid-Phase Extraction (SPE)
-
SPE Sorbent: C18 or other polymeric reversed-phase cartridges are commonly used.[3][14]
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by 0.1 M formic acid.[13]
-
Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or formic acid solution to remove interferences.[1][13]
-
Elution: Elute the phthalate metabolites with a suitable organic solvent such as acetonitrile (B52724) or ethyl acetate.[12][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.[13]
2.2.3. Instrumental Analysis
-
Technique: HPLC-MS/MS is the preferred method for its high sensitivity and selectivity.[8][10]
-
Column: A C18 analytical column is typically used for chromatographic separation.[11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is employed.[3][11]
-
Detection: Mass spectrometry is performed in the negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification.[15]
Protocol 2: Extraction of Phthalate Metabolites from Human Serum/Plasma
This protocol is based on methods developed for the analysis of phthalates in blood products.[1][4]
2.3.1. Sample Preparation
-
Thaw frozen serum or plasma samples at room temperature.
-
To a 1 mL sample, add an internal standard solution.
-
Acidify the sample with an appropriate acid to suppress the ionization of phthalate metabolites.[4]
2.3.2. Solid-Phase Extraction (SPE)
-
SPE Sorbent: Hydrophilic-Lipophilic Balanced (HLB) or similar polymeric sorbents are effective.[11]
-
Conditioning: Condition the SPE cartridge with methanol followed by acidified water.
-
Loading: Load the prepared serum or plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a solution to remove proteins and other interfering biomolecules.[16] Additional wash steps can improve the cleanliness of the extracts and lead to higher recoveries.[1]
-
Elution: Elute the analytes with a solvent like acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
2.3.3. Instrumental Analysis
The instrumental analysis is similar to that described for urine samples, typically involving HPLC-MS/MS.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of SPE methods for phthalate analysis in biological matrices as reported in the literature.
Table 1: Recovery of Phthalates from Biological Matrices using SPE
| Phthalate/Metabolite | Biological Matrix | Recovery (%) | Reference |
| Various | Serum | 80 - 99 | [1] |
| Various | Meconium | 67 - 103 | [16] |
| Various | Semen | 65 - 99 | [16] |
| DEHP, DBP, DEP, DNOP | Urine | 80.4 - 111.7 | [17] |
| Various | Blood | 63.0 - 97.7 | [11] |
| Various | Blood | 89 - 103 | [18] |
| MEP, MBP, MBzP, MEHP | Urine | 81.84 - 125.32 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates in Biological Matrices
| Phthalate/Metabolite | Biological Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 14 Metabolites | Serum | Low ng/mL range | - | [1] |
| Various | Meconium | 0.2 - 0.7 (ng/g) | - | [16] |
| Various | Semen | 0.3 - 0.7 | - | [16] |
| 16 Metabolites | Urine | 0.11 - 0.90 | - | [10] |
| 14 Metabolites | Urine | 0.01 - 0.5 | 0.07 - 3.1 | [15] |
| DEHP, DBP, DEP, DNOP | Urine | 0.1 - 0.5 | 0.5 - 2 | [17] |
| 26 Analytes | Blood | < 1.0 (µg/L) | - | [11] |
| Various | Blood | 0.08 - 0.6 | 0.4 - 0.8 | [18] |
| MEP, MBP, MBzP, MEHP | Urine | 0.85 - 5.33 | 2.82 - 17.76 | [12] |
Visualized Workflows
The following diagrams illustrate the general workflows for the solid-phase extraction of phthalates from biological matrices.
Caption: Workflow for SPE of phthalates from urine.
References
- 1. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Detection method of phthalate esters and their metabolites in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Estimation of plasma levels of bisphenol-A & phthalates in fertile & infertile women by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Packed-Nanofiber solid phase extraction coupled with gas chromatography-mass spectrometry for the determination of phthalate esters in urines from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Urinary Phthalate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are ubiquitous synthetic chemicals used in a wide array of consumer and industrial products, leading to widespread human exposure.[1][2] Biomonitoring of phthalate (B1215562) exposure is crucial for assessing potential health risks, including endocrine disruption.[3][4][5] The analysis of phthalate metabolites in urine is the preferred method for exposure assessment as the parent compounds are rapidly metabolized.[6][7] This application note provides a detailed protocol for the high-throughput quantification of common phthalate metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3][8] The use of isotope-labeled internal standards is critical for ensuring accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[3][9]
Experimental Workflow
The overall experimental workflow for the high-throughput analysis of urinary phthalate metabolites is depicted below. It encompasses sample collection, enzymatic treatment to deconjugate metabolites, sample cleanup and concentration via solid-phase extraction, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for the quantification of phthalate metabolites in urine.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for several common phthalate metabolites as reported in various studies. These values highlight the sensitivity of the LC-MS/MS methods.
| Phthalate Metabolite | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Monoethyl phthalate | MEP | ≤0.5 | 1.0 | [10] |
| Mono-n-butyl phthalate | MnBP | ≤0.5 | 0.8 | [10] |
| Mono-isobutyl phthalate | MiBP | ≤0.5 | 1.0 | [10] |
| Monobenzyl phthalate | MBzP | ≤0.5 | 0.8 | [10] |
| Mono(2-ethylhexyl) phthalate | MEHP | ≤0.5 | 0.81 | [10] |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | ≤0.5 | 0.24 | [10] |
| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP | ≤0.5 | 0.5 | [10] |
| Mono(3-carboxypropyl) phthalate | MCPP | - | - | [3] |
| Mono-methyl phthalate | MMP | - | 0.3 | [8] |
| Mono-cyclohexyl phthalate | MCHP | ≤0.5 | 0.6 | [10] |
| Mono-n-octyl phthalate | MnOP | ≤0.5 | 0.6 | [10] |
| Mono-isononyl phthalate | MiNP | ≤0.5 | 0.8 | [10] |
| Mono-isodecyl phthalate | MiDP | ≤0.5 | 1.0 | [10] |
Note: LOD and LOQ values can vary depending on the specific instrumentation and analytical method used.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the analysis of urinary phthalate metabolites.
Materials and Reagents
-
Standards: Analytical standards of target phthalate metabolites and their corresponding ¹³C- or deuterated internal standards.[3]
-
Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[3]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.[3]
-
Buffers: Ammonium (B1175870) acetate (B1210297).[3]
-
Solid-Phase Extraction (SPE) Cartridges: C18 reversed-phase cartridges.[3]
-
Urine Samples: Human urine collected in polypropylene (B1209903) containers.[3]
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.[3]
-
Internal Standard Spiking: Add a mixture of isotope-labeled internal standards for each target analyte to the urine samples.[11] This step is crucial for accurate quantification.[3][9]
-
Enzymatic Deconjugation:
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[3]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program should be used to achieve optimal separation of the target analytes. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.[3][11]
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Phthalate-Induced Signaling Pathways
Phthalate exposure has been linked to the disruption of several key signaling pathways, contributing to adverse health effects. One of the well-documented mechanisms involves the modulation of hormone receptor signaling, particularly the estrogen receptor (ER) pathway.
Caption: Phthalate interaction with the estrogen receptor signaling pathway.
Phthalates can cross the cell membrane and bind to estrogen receptors in the cytoplasm.[5] This binding can induce the dimerization and activation of the receptors, leading to their translocation into the nucleus.[5] In the nucleus, the activated receptor complex binds to estrogen response elements (EREs) on the DNA, which in turn modulates the transcription of target genes, potentially leading to altered cellular responses such as increased cell proliferation.[4][5] Studies have also suggested a link between phthalate exposure and the enhancement of the Wnt/β-Catenin signaling pathway.[4]
Conclusion
The described high-throughput method for the analysis of urinary phthalate metabolites provides a robust and sensitive tool for human biomonitoring. Accurate and precise quantification of these metabolites is essential for understanding the extent of human exposure to phthalates and for elucidating the potential associations with adverse health outcomes. The detailed protocol and workflow presented here can be adapted by researchers in environmental health, toxicology, and drug development to facilitate their studies on the impact of phthalates.
References
- 1. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phthalate Metabolites, Consumer Habits and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Phthalate Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of phthalates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during phthalate (B1215562) analysis.
Problem: High background or blank contamination.
High background levels of phthalates are a common issue due to their ubiquitous presence in laboratory materials.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, phthalate-free solvents (e.g., LC-MS grade). Test new batches of solvents for phthalate contamination before use. Distilled water should also be screened.[2] |
| Leaching from Plastic Labware | Avoid plastic containers, pipette tips, and vial caps. Use glassware for all sample preparation and storage.[3] If plasticware is unavoidable, rinse thoroughly with a solvent known to be free of phthalates. |
| Contamination from LC System | Install a trap column between the pump and the autosampler to retain phthalates originating from the HPLC system.[2][3] An isolator column can also be used to separate background phthalates from the analytes of interest.[1] |
| Environmental Contamination | Maintain a clean laboratory environment. Wipe down surfaces and equipment regularly. Avoid using personal care products that may contain phthalates in the laboratory. |
Problem: Poor peak shape (tailing, splitting, or broadening).
Poor peak shape can compromise resolution and the accuracy of quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | A buildup of matrix components on the column can lead to peak tailing.[4] Implement a column flushing routine after each analytical batch. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4] |
| Column Void | A void at the head of the column can cause peak splitting. This can result from high pH mobile phases dissolving the silica (B1680970) packing.[4] Ensure mobile phase pH is compatible with the column chemistry. |
| High Sample Load | Injecting too much sample can overload the column, leading to broad peaks.[4] Reduce the injection volume or dilute the sample. |
Problem: Signal suppression or enhancement (Matrix Effects).
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the MS source, leading to inaccurate quantification.[5][6]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sample Cleanup | Co-extracted matrix components are the primary cause of matrix effects.[7] Optimize the sample preparation method to remove interferences. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.[7][8] |
| Co-elution of Matrix Components | If interfering compounds elute at the same time as the analytes, matrix effects will occur.[5] Modify the chromatographic gradient to improve the separation of analytes from matrix components. |
| Ionization Competition | High concentrations of co-eluting compounds can compete with the analytes for ionization.[5] Dilute the sample to reduce the concentration of interfering compounds.[9] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my phthalate analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either suppression (a decrease in signal) or enhancement (an increase in signal) of the analyte's response in the mass spectrometer.[5] The ultimate consequence is inaccurate and unreliable quantification of phthalates in your samples.
Q2: How can I minimize background contamination from phthalates in my analysis?
A2: Minimizing background contamination is critical for accurate low-level phthalate analysis. Key strategies include:
-
Using phthalate-free labware: Opt for glassware instead of plastic wherever possible for sample collection, preparation, and analysis.[3]
-
Solvent and reagent purity: Utilize high-purity, LC-MS grade solvents and reagents. It is good practice to analyze a solvent blank before preparing samples.[2]
-
LC system hygiene: Employ a trap column installed between the solvent mixer and the injector to capture any phthalates leaching from the LC pumps or solvent lines.[3]
-
Clean laboratory environment: Be mindful of potential sources of phthalate contamination in the lab environment, such as flooring, paints, and personal care products.
Q3: What are the best sample preparation techniques to reduce matrix effects for phthalate analysis?
A3: The choice of sample preparation technique depends on the complexity of the matrix. Here are some effective methods:
-
Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for separating phthalates from aqueous matrices. It involves extracting the analytes into an immiscible organic solvent.[7][10]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analytes of interest while matrix components are washed away.[7][11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, such as tissues or food. It involves blending the sample with a solid support and eluting the analytes with a suitable solvent.[12]
Q4: How do stable isotope-labeled internal standards (SIL-IS) help in overcoming matrix effects?
A4: Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects.[13] These are compounds that are chemically identical to the analytes but are enriched with heavy isotopes (e.g., ¹³C or D). Because they have the same physicochemical properties as the native analytes, they co-elute and experience the same degree of matrix-induced suppression or enhancement. By calculating the ratio of the native analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[14]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is a general guideline for extracting phthalates from aqueous samples like beverages.[10]
-
Sample Preparation: To a 5.00 mL aliquot of the sample in a glass centrifuge tube, add 10 µL of an appropriate internal standard solution.
-
Addition of Methanol (B129727): Add 1.5 mL of methanol and vortex the mixture.
-
Extraction: Transfer the mixture to a glass separatory funnel and add 15 mL of n-hexane. Shake vigorously for 7 minutes.
-
Phase Separation: Allow the layers to separate for 5 minutes. To break any emulsion that may have formed, add 0.5 mL of a 10% NaCl solution.
-
Collection of Organic Layer: Transfer the upper n-hexane layer to a clean glass tube.
-
Concentration: Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a general procedure for extracting phthalate metabolites from matrices like urine, serum, or follicular fluid.[11]
-
Sample Pre-treatment: To 1 mL of the biological fluid, add an internal standard solution.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elution: Elute the phthalates and their metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
Table 1: Comparison of Limits of Quantification (LOQ) for Phthalates in Different Matrices and Methods.
| Phthalate | Matrix | Method | LOQ (µg/L or µg/kg) | Reference |
| DEHP | Distilled Beverages | LC-MS/MS | <10 | [1] |
| DBP | Distilled Beverages | LC-MS/MS | <10 | [1] |
| BBP | Distilled Beverages | LC-MS/MS | <10 | [1] |
| Multiple Phthalates | Mussel | MSPD-LC-MS/MS | 0.16 - 1.28 | [12] |
| 10 Phthalates | Non-alcoholic Beverages | LLE-GC-MS/MS | 0.0015 - 0.003 | [10] |
| 29 Phthalates | Food Simulants | LC-MS/MS | 0.025 - 7.5 | [15] |
Visualizations
Caption: Troubleshooting workflow for LC-MS/MS phthalate analysis.
Caption: Strategies to mitigate matrix effects in phthalate analysis.
Caption: Logic of using stable isotope-labeled internal standards.
References
- 1. waters.com [waters.com]
- 2. sciex.com [sciex.com]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
Technical Support Center: Improving Sensitivity for Mono-iso-propyl Phthalate (MiPP) Detection
Welcome to the Technical Support Center for the sensitive detection of mono-iso-propyl phthalate (B1215562) (MiPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and sensitivity of your MiPP quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in achieving high sensitivity for MiPP detection?
A1: The most significant challenge is often minimizing background contamination. Phthalates, including the parent di-iso-propyl phthalate which metabolizes to MiPP, are ubiquitous in laboratory environments, present in plastics, solvents, and dust. This background can lead to high blanks and interfere with the detection of low-level MiPP in your samples.
Q2: Which analytical technique generally provides the highest sensitivity for MiPP analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for achieving the highest sensitivity and selectivity in MiPP detection.[1][2][3] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of MiPP even in complex biological matrices.
Q3: How can I reduce background phthalate contamination in my experiments?
A3: To minimize contamination, it is crucial to use glassware for all sample preparation and storage, as plastics can leach phthalates.[1] All glassware should be rigorously cleaned, for example, with a rinse of 30% nitric acid followed by 2M ammonium (B1175870) hydroxide.[4] Using high-purity, LC-MS grade solvents is also essential. Additionally, incorporating a trap column between the HPLC pump and the autosampler can help capture any phthalates originating from the LC system itself.[1]
Q4: What is "matrix effect" and how can it affect MiPP quantification?
A4: The matrix effect is the alteration of ionization efficiency of the target analyte (MiPP) by co-eluting compounds from the sample matrix.[5] This can lead to either suppression or enhancement of the MiPP signal, resulting in inaccurate quantification.[6] To mitigate matrix effects, effective sample cleanup, such as solid-phase extraction (SPE), is crucial. The use of a stable isotope-labeled internal standard, like mono-iso-propyl phthalate-d4, is also highly recommended to compensate for these effects.
Q5: Are there alternative methods to LC-MS/MS for MiPP detection?
A5: Yes, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA) can be developed for the detection of phthalate monoesters.[7][8] These methods can be highly sensitive and suitable for high-throughput screening, though they may have different specificity profiles compared to LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during MiPP analysis.
Low or No MiPP Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize SPE Protocol: Ensure the SPE cartridge is appropriate for MiPP (e.g., C18). Check the pH of the sample and the composition of the wash and elution solvents. A weak elution solvent may not fully recover MiPP from the sorbent.[9] - Check for Analyte Breakthrough: Analyze the wash and waste fractions to see if MiPP is being lost during the loading or washing steps. |
| Degradation of MiPP | - Sample Stability: Ensure samples are stored properly (e.g., at -80°C) and analyzed within their stability window. Avoid repeated freeze-thaw cycles. |
| Instrumental Issues | - MS Tuning: Verify that the mass spectrometer is properly tuned for MiPP, with optimized precursor and product ions, collision energy, and other MS parameters. - LC Column Performance: Check the column for loss of efficiency. A contaminated or old column may not provide adequate separation. |
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Solvent Contamination | - Use High-Purity Solvents: Switch to freshly opened, LC-MS grade solvents. - Solvent Blank: Run a solvent blank to identify any contamination in the mobile phase. |
| Contamination from Labware | - Avoid Plastics: Use glassware for all sample handling and preparation steps.[1] - Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware.[4] |
| Carryover | - Injector Cleaning: Clean the autosampler needle and injection port. - Blank Injections: Run blank injections between samples to assess for carryover. |
Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: MiPP can interact with active sites on the column. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.[10] - Column Contamination: A buildup of contaminants on the column frit or head can cause peak tailing. Backflushing the column or replacing it may be necessary.[11] |
| Peak Fronting | - Sample Overload: Injecting too high a concentration of MiPP can lead to peak fronting. Dilute the sample and re-inject. |
| Split Peaks | - Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[12] - Column Void: A void at the head of the column can cause peak splitting. This usually requires column replacement.[8] |
Data Presentation
Table 1: Representative LC-MS/MS Parameters for MiPP Detection
Note: These are representative parameters based on the analysis of similar short-chain phthalate monoesters.[1][13][14] Optimal parameters should be determined empirically.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 207.1 |
| Product Ion 1 (Quantifier) | 121.1 |
| Product Ion 2 (Qualifier) | 77.1 |
| Collision Energy (eV) | 15 - 25 |
| Internal Standard | Mono-iso-propyl phthalate-d4 |
Table 2: Typical Method Performance Characteristics
Note: These values are estimates based on published data for other phthalate monoesters and serve as a general guideline.[3][5]
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Linear Range | 0.5 - 500 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of MiPP from a biological matrix (e.g., urine, serum) using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw the sample completely at room temperature.
-
Vortex the sample to ensure homogeneity.
-
For urine samples, an enzymatic hydrolysis step (using β-glucuronidase) may be necessary to deconjugate MiPP metabolites.
-
Spike the sample with the internal standard (mono-iso-propyl phthalate-d4).
-
Adjust the sample pH to approximately 5-6 with a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute MiPP from the cartridge with 2-3 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Development of a Competitive ELISA for MiPP
This protocol outlines the key steps for developing a competitive ELISA for MiPP.
-
Hapten Synthesis and Conjugation:
-
Synthesize a MiPP hapten by introducing a linker arm to the MiPP molecule.
-
Conjugate the MiPP hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, and Ovalbumin - OVA for coating) to create the immunogen and coating antigen, respectively.
-
-
Antibody Production:
-
Immunize animals (e.g., rabbits or mice) with the MiPP-BSA immunogen to generate polyclonal or monoclonal antibodies against MiPP.
-
Purify the antibodies from the serum.
-
-
ELISA Procedure:
-
Coat a 96-well microplate with the MiPP-OVA coating antigen and incubate overnight.
-
Wash the plate to remove unbound antigen.
-
Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Add MiPP standards or samples to the wells, followed by the anti-MiPP antibody. In this competitive format, free MiPP in the sample will compete with the coated MiPP-OVA for binding to the antibody.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Wash the plate to remove unbound secondary antibody.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of MiPP in the sample.
-
Visualizations
Caption: Workflow for MiPP extraction using SPE.
Caption: MiPP activation of PPAR signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. scitovation.com [scitovation.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. specartridge.com [specartridge.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. breastcanceruk.org.uk [breastcanceruk.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. s4science.at [s4science.at]
Technical Support Center: Overcoming Chromatographic Co-elution of Phthalate Isomers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of phthalate (B1215562) isomers. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal resolution and accurate quantification in your analyses.
Troubleshooting Guide
This section addresses specific issues related to the co-elution of phthalate isomers during chromatographic analysis.
Question: My chromatogram shows poor separation or complete co-elution of critical phthalate isomer pairs. How can I improve the resolution?
Answer:
Achieving baseline separation of phthalate isomers is a common challenge due to their similar physicochemical properties.[1] Several strategies can be employed to enhance resolution, depending on whether you are using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
For Gas Chromatography (GC) Users:
-
Optimize the Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.[1] While a faster program can produce sharper peaks, it may compromise resolution.[1]
-
Select an Appropriate GC Column: The choice of stationary phase is critical for resolving phthalate isomers.[1]
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (commonly helium or hydrogen) directly impacts column efficiency and separation.[2]
-
Action: Determine the optimal linear velocity for your specific carrier gas and column dimensions to find the best balance between analysis time and resolution.[2]
-
-
Lower the Initial Oven Temperature: A high initial temperature can prevent analytes from focusing into a tight band at the column head, leading to poor peak shape.[2]
-
Action: Set the initial oven temperature 10-20°C below the boiling point of the injection solvent to improve solvent focusing and peak sharpness.[2]
-
For High-Performance Liquid Chromatography (HPLC) Users:
-
Select a Suitable LC Column: While C18 columns are common, they may not provide sufficient selectivity for phthalate isomers.
-
Recommendation: A Phenyl-Hexyl column often provides superior resolution due to alternative selectivity mechanisms, such as π-π interactions with the aromatic rings of the phthalates.
-
-
Optimize the Mobile Phase:
-
Solvent Selection: Mixtures of water with acetonitrile (B52724) or methanol (B129727) are standard for phthalate analysis. Acetonitrile often yields better resolution and lower backpressure.
-
Gradient Adjustment: Start with a higher percentage of the aqueous phase (A) and ramp to a high percentage of the organic phase (B) over 10-15 minutes. A subsequent hold and re-equilibration to initial conditions is standard.[1]
-
-
Adjust Mobile Phase pH: For certain stationary phases, modifying the pH of the aqueous component can alter retention and selectivity.[1]
Question: I am observing significant phthalate peaks in my blank injections, which is interfering with the quantification of my samples. What are the common sources of this contamination, and how can I minimize it?
Answer:
Phthalate contamination is a pervasive issue in analytical laboratories.[4]
-
Identify and Eliminate Contamination Sources:
-
Solvents and Reagents: Always use high-purity, phthalate-free solvents and reagents. It is good practice to test new batches for phthalate contamination.[1]
-
Laboratory Environment: Phthalates can be present in laboratory air and dust.[1] Keep samples and solvent reservoirs covered to minimize exposure.
-
Syringe Contamination: The outer wall of the syringe needle can absorb phthalates from the laboratory air, leading to blank problems.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating high-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP)?
A1: DINP and DIDP exist as complex mixtures of branched isomers.[6] This results in a cluster of unresolved peaks in GC analysis.[6] Furthermore, under standard electron ionization (EI) in mass spectrometry, these isomers produce a common dominant fragment ion at m/z 149, making individual identification and quantification of co-eluting isomers difficult.[2][6]
Q2: How can mass spectrometry help differentiate co-eluting phthalate isomers?
A2: While challenging with standard EI due to the common m/z 149 fragment, mass spectrometry offers several solutions:
-
Selected Ion Monitoring (SIM): If unique, less abundant fragment ions exist for each isomer, SIM can be used for selective detection and quantification.[2][7]
-
Alternative Ionization Techniques: Softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) can produce spectra with the molecular ion as the base peak, allowing for differentiation based on molecular weight.[2][6]
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS is a highly selective technique that is particularly useful when co-eluting compounds are isomers and share many of the same fragment ions.[7]
Q3: What is the typical elution order for phthalates in reversed-phase HPLC?
A3: In reversed-phase HPLC, less polar compounds are retained longer and elute later. The polarity of phthalates generally decreases as the length of the alkyl chain increases. Therefore, the elution order typically proceeds from smaller, more polar phthalates to larger, less polar ones.
Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?
A4: Confirmation can be achieved by analyzing the full scan mass spectra of individual standards to identify unique fragment ions.[7] If co-elution is still suspected, using a second, different selectivity GC column (a dual column setup) can help confirm the identity of the analytes.[1]
Quantitative Data Summary
The following tables provide starting points for method development. Optimization will be required for specific applications and instrumentation.
Table 1: Example Gas Chromatography (GC-MS) Parameters for Phthalate Isomer Analysis
| Parameter | Setting |
| GC Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Oven Program | Initial Temp: 60°C, hold for 1 minRamp 1: 20°C/min to 200°CRamp 2: 5°C/min to 300°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Table 2: Example High-Performance Liquid Chromatography (HPLC-MS/MS) Parameters for Phthalate Isomer Analysis
| Parameter | Setting |
| LC Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, ramp to a high percentage of B over 10-15 minutes, hold, then return to initial conditions.[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| MS Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalate Isomers
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction suitable for your sample matrix to isolate the phthalates.[9]
-
Instrument Setup:
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire data in full scan mode to identify the phthalates present and in selected ion monitoring (SIM) mode for quantification of target analytes.[1]
-
-
Data Processing:
-
Integrate the chromatographic peaks for the target phthalates and any internal standards.
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of each phthalate in the sample.[1]
-
Protocol 2: LC-MS/MS Analysis of Phthalate Isomers
-
Sample Preparation:
-
Instrument Setup:
-
Set up the LC-MS/MS system according to the parameters in Table 2.
-
Optimize the MS/MS parameters (e.g., collision energy) for each target phthalate to identify the most sensitive and specific MRM transitions.[1]
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.[1]
-
-
Data Processing:
-
Integrate the peak areas for the MRM transitions of each phthalate and the internal standard.
-
Create a calibration curve and determine the concentration of each analyte in the sample.[1]
-
Visualizations
Caption: Experimental workflow for phthalate isomer analysis.
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Phthalate Contamination Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate (B1215562) contamination during their experiments.
Troubleshooting Guides
High phthalate levels in analytical blanks can compromise the integrity of experimental results. This guide provides a systematic approach to identifying and eliminating common sources of contamination.
Issue: High Background Phthalate Levels in Blanks
If you are observing significant phthalate peaks in your blank injections, which interferes with the quantification of your samples, it is crucial to identify and eliminate the source of contamination. Phthalates are ubiquitous in the laboratory environment, making this a common challenge.[1][2][3]
Initial Troubleshooting Steps:
-
Solvent and Reagent Check: Even high-purity solvents can contain trace amounts of phthalates.[4][5] To verify, concentrate a large volume of the solvent (e.g., 100 mL) down to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen in a clean glass tube and analyze the concentrate.[6]
-
Glassware Contamination: Improperly cleaned or stored glassware is a potential source.[5][7] Ensure all glassware is scrupulously cleaned.
-
Procedural Blank Analysis: It is critical to process a procedural blank, which is a blank sample that undergoes the entire sample preparation process, with each batch of samples.[6] This helps to assess the level of contamination introduced during sample handling and preparation.[6]
Systematic Isolation of Contamination Source:
The following diagram illustrates a logical workflow for systematically identifying the source of phthalate contamination.
Caption: A logical workflow for troubleshooting high phthalate background.
Quantitative Data Summary
Phthalates can leach from various laboratory consumables. The following table summarizes reported leaching levels of common phthalates from different sources.
| Contamination Source | Phthalate Detected | Leaching Level | Reference |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36 µg/cm² | [8][9][10] |
| Diisononyl phthalate (DINP) | 0.86 µg/cm² | [8][9][10] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 µg/cm² | [8][9][10] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 µg/cm² | [8][9][10] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 µg/cm² | [8][9][10] |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | up to 0.50 µg/cm² | [8][9] |
| PVC Tubing (during dialysis) | Di(2-ethylhexyl) phthalate (DEHP) | 122.95 ± 33.94 mg per session | [8] |
| PVC Bags (containing medical fluids) | Di(2-ethylhexyl) phthalate (DEHP) | 0.8 to 2 mg | [8] |
Experimental Protocols
Protocol 1: Glassware Cleaning for Phthalate Analysis
This protocol outlines the steps for scrupulously cleaning glassware to minimize background phthalate contamination.[6][7]
Materials:
-
Laboratory-grade detergent
-
Tap water
-
Deionized water
-
Acetone (B3395972) (pesticide grade or equivalent)[7]
-
Hexane (B92381) (pesticide grade or equivalent)[7]
-
Aluminum foil
-
High-temperature oven (furnace)
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.[6]
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.[6]
-
Solvent Rinse: Rinse the glassware with acetone and then with hexane to remove any organic residues.[7]
-
Baking: Place the glassware in a high-temperature oven and bake at 400°C for at least 4 hours.[1][4]
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment such as a desiccator.[6]
-
Covering: Immediately after cooling, cover the openings of the glassware with cleaned aluminum foil to prevent contamination from laboratory air.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalates are widespread and can be introduced from various sources, including:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[4][5]
-
Plasticware: Many laboratory plastics, such as pipette tips, centrifuge tubes, and plastic containers, can leach phthalates.[5][8][9] Polyvinyl chloride (PVC) is a significant source.[5]
-
Gloves: Vinyl gloves are a major source of phthalate contamination; nitrile gloves are a safer alternative.[5]
-
Laboratory Environment: Phthalates are present in laboratory air, dust, flooring, paints, and cables.[4][5][6]
-
Instrumentation: Components of analytical instruments, such as tubing, septa, and seals, can be sources of phthalates.[6]
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates.[6]
Q2: Can I use plastic materials if they are labeled "phthalate-free"?
A2: While "phthalate-free" plastics are less likely to be a primary source of contamination, it is still best practice to avoid plastic materials whenever possible for ultra-trace analysis.[6] Cross-contamination from other sources in the laboratory can still occur.[6] If plasticware is necessary, items made from polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) tend to have lower phthalate content than polyvinyl chloride (PVC).[5]
Q3: How can I test my solvents for phthalate contamination?
A3: To test your solvents, you can concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) using a gentle stream of nitrogen in a clean glass tube. Then, analyze the concentrated solvent by GC/MS or LC/MS.[6]
Q4: Is it necessary to run a procedural blank with every batch of samples?
A4: Yes, it is critical to process a procedural blank (a blank sample that goes through the entire sample preparation process) with each batch of samples.[6] This allows you to assess the level of contamination introduced during sample handling and preparation.[6]
Q5: What type of septa should I use for my GC vials?
A5: Use PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone, which can be a source of phthalate contamination.[6]
Q6: I'm still seeing background contamination after cleaning my glassware and using high-purity solvents. What else can I do?
A6: If background contamination persists, consider the following:
-
Laboratory Air: Work in a clean, well-ventilated area and keep samples covered whenever possible.[6]
-
Instrument Carryover: Run solvent blanks between samples to check for carryover in the injection port and column.[6] If carryover is observed, develop a robust wash method for the autosampler syringe and injection port.[6]
-
Sample Handling: Avoid using Parafilm to seal containers, as it is a known source of phthalate leaching.[5] Use glass stoppers or baked aluminum foil instead.[5]
-
Personal Care Products: Analysts should avoid using cosmetics, lotions, and other personal care products before and during sample preparation and analysis.[6]
The following diagram illustrates the common pathways of phthalate contamination in a laboratory setting.
Caption: Common pathways of phthalate contamination in laboratory analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 8. research.thea.ie [research.thea.ie]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization Efficiency for Mono-iso-propyl phthalate-3,4,5,6-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Mono-iso-propyl phthalate-3,4,5,6-D4 for accurate and sensitive analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is the deuterium-labeled form of Mono-iso-propyl phthalate (B1215562). Deuterated internal standards are commonly used in quantitative mass spectrometry-based assays.[1] They are chemically identical to the analyte of interest but have a higher mass due to the presence of deuterium (B1214612) atoms. This allows them to be distinguished from the endogenous analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: Which ionization techniques are most suitable for the analysis of this compound?
Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the two most common and suitable ionization techniques for the analysis of phthalates and their metabolites, including this compound.[2]
-
APCI is often preferred for less polar and more volatile compounds. It typically produces singly charged protonated molecules [M+H]+.
-
ESI is suitable for a wider range of polarities and is particularly effective for compounds that can be ionized in solution. It can also form [M+H]+ ions, but may also form adducts with solvent molecules or salts.
The choice between APCI and ESI will depend on the specific liquid chromatography (LC) conditions and the overall method goals.
Q3: What are the expected ions for this compound in mass spectrometry?
The primary ion expected for this compound in positive ion mode is the protonated molecule, [M+H]+. Given that the unlabelled Mono-iso-propyl phthalate has a molecular weight of approximately 208.21 g/mol , the deuterated version with four deuterium atoms will have a higher mass. Other potential ions include adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium (B1175870) [M+NH4]+, especially when using ESI.[3][4] In some cases, particularly with APCI, hydrated protonated molecules [M+H]+·(H2O)n may be observed.
Q4: How can I minimize phthalate contamination in my samples and system?
Phthalates are ubiquitous environmental contaminants, and background contamination is a significant challenge in their analysis.[5][6] To minimize contamination:
-
Use glass instead of plastic: Avoid plastic containers, pipette tips, and other labware wherever possible. If plastic must be used, ensure it is phthalate-free.[6]
-
High-purity solvents: Use LC-MS grade solvents and reagents to minimize background levels of phthalates.[7]
-
System cleaning: Regularly flush the LC system with a strong solvent like isopropanol (B130326) to remove any leached phthalates from tubing and other components.
-
Trap column: Installing a trap column between the solvent mixer and the injector can help to remove contaminants from the mobile phase.
-
Blank injections: Regularly run solvent blanks to monitor for and identify any background contamination.[6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can be caused by several factors. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low/No Signal
Caption: A logical workflow for troubleshooting low or no signal intensity.
| Step | Action | Possible Cause | Solution |
| 1. Verify MS Performance | Perform a standard tune and calibration of the mass spectrometer. | Instrument not performing optimally. | Follow the manufacturer's procedure for tuning and calibration. |
| 2. Optimize Ion Source Parameters | Systematically adjust key source parameters. | Suboptimal ionization conditions. | Infuse a standard solution of the analyte and optimize parameters such as capillary voltage, nebulizer gas pressure, and source temperature. See Table 1 for starting parameters. |
| 3. Check LC Elution | Verify that the analyte is eluting from the column as expected. | Analyte not eluting or eluting at the wrong time. | Inject a high-concentration standard. Ensure the mobile phase composition and gradient are correct. |
| 4. Inspect Column | Check for high backpressure or poor peak shape. | Column is clogged or has degraded. | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| 5. Verify Sample Preparation | Double-check all dilution and standard preparation steps. | Incorrect concentration of the internal standard. | Prepare a fresh stock solution and perform serial dilutions. Verify all calculations. |
| 6. Assess Analyte Stability | Ensure the analyte is not degrading in the sample matrix or autosampler. | Analyte degradation. | Analyze a freshly prepared sample immediately. If degradation is suspected, investigate appropriate storage conditions (e.g., temperature, light protection). |
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Poor peak shape can compromise the accuracy of integration and quantification.
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column contamination | - Dilute the sample.- Use a mobile phase additive to reduce secondary interactions.- Implement a column wash step between injections or replace the column. |
| Peak Fronting | - Column overload- Incompatible injection solvent | - Dilute the sample.- Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase. |
| Split Peaks | - Clogged frit or column void- Sample precipitation on the column | - Reverse flush the column (if permitted by the manufacturer).- Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection. |
Issue 3: High Background Noise or Contamination Peaks
Phthalate contamination is a common problem that can obscure the analyte signal.
Contamination Troubleshooting Logic
Caption: A decision tree for identifying the source of phthalate contamination.
| Symptom | Possible Cause | Recommended Action |
| Consistent background ions corresponding to common phthalates | - Contaminated solvents or reagents- Leaching from LC system components (tubing, seals) | - Use high-purity, LC-MS grade solvents. Test new batches of solvents for phthalate contamination.- Flush the entire LC system with a strong solvent. Install a trap column. |
| "Ghost peaks" appearing in gradient runs | - Contaminants from the mobile phase concentrating on the column and eluting during the gradient. | - Identify the contaminated mobile phase component by running gradients with each solvent individually.- Use an isocratic hold at the beginning of the run to allow contaminants to elute before the analyte. |
| Contamination only in prepared samples | - Leaching from plasticware used during sample preparation (e.g., pipette tips, vials). | - Switch to glass or certified phthalate-free plasticware.[6]- Prepare a "procedural blank" (a blank sample taken through the entire sample preparation process) to identify the source of contamination.[6] |
Issue 4: Ion Suppression or Enhancement
Matrix effects can significantly impact the accuracy and reproducibility of quantification.
| Symptom | Possible Cause | Recommended Action |
| Inconsistent results and poor reproducibility | - Co-eluting matrix components competing for ionization. | - Improve chromatographic separation: Modify the LC gradient to separate the analyte from interfering matrix components.- Enhance sample cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components.[8]- Dilute the sample: This can reduce the concentration of interfering components. |
| Signal intensity varies between different sample matrices | - Variable matrix effects. | - Use a matrix-matched calibration curve for each different matrix type.- The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. |
Experimental Protocols & Data
Table 1: Recommended Starting MS Source Parameters
These are generalized starting parameters based on the analysis of similar phthalate metabolites. Optimal values should be determined empirically for your specific instrument and method.
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | 2.0 - 4.0 kV | Optimizes the electric field for ion formation. |
| Nebulizer Gas Pressure | 30 - 50 psi | 50 - 70 psi | Assists in droplet formation and desolvation. |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 300 - 350 °C | 350 - 450 °C | Higher temperatures are often needed for APCI to ensure complete vaporization. |
| Source Temperature | 120 - 150 °C | N/A | Maintains a stable ionization environment. |
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of phthalate metabolites from a biological matrix like urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of a solution containing this compound (internal standard).
-
Add 50 µL of β-glucuronidase solution to deconjugate the metabolites.
-
Incubate the sample at 37 °C for 2 hours.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 3 mL of acetonitrile (B52724) or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
SPE Workflow Diagram
Caption: A step-by-step workflow for solid-phase extraction of phthalate metabolites.
References
Technical Support Center: Deuterium Exchange in Phthalate Standards
Welcome to the technical support center for deuterated phthalate (B1215562) standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential deuterium (B1214612) exchange issues. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern in quantitative analysis?
Deuterium (D) exchange is a chemical process where a deuterium atom on an isotopically labeled standard is replaced by a hydrogen (H) atom from the surrounding environment, such as from a solvent.[1] This can be problematic in quantitative mass spectrometry as it alters the mass of the internal standard, leading to inaccurate and unreliable quantification of the target analyte.
Q2: Are deuterated phthalate standards, such as D4-phthalates, susceptible to deuterium exchange?
Commercially available deuterated phthalate standards, like Dibutyl Phthalate-d4 and Di(2-ethylhexyl) Phthalate-d4, are typically labeled on the aromatic ring (3,4,5,6-d4 positions).[2][3] Hydrogens on an aromatic ring are generally considered non-exchangeable under standard analytical conditions due to the high energy required to break the carbon-hydrogen bond. Therefore, these standards are very stable and have a low risk of deuterium exchange during routine sample preparation and analysis.
Q3: Under what conditions could deuterium exchange potentially occur with deuterated phthalate standards?
While highly unlikely under normal circumstances, extreme conditions could theoretically lead to deuterium exchange on the aromatic ring. These conditions include:
-
Harsh pH: Prolonged exposure to very strong acids or bases.
-
High Temperatures: Significantly elevated temperatures over extended periods.
-
Presence of a Catalyst: Certain metal catalysts can facilitate H/D exchange on aromatic rings.
It is important to note that these conditions are not typical for standard phthalate analysis workflows.
Q4: How can I be sure about the stability of the deuterated phthalate standards I am using?
You can refer to the Certificate of Analysis (CoA) provided by the manufacturer.[2][4] The CoA will specify the location of the deuterium labels on the molecule. For phthalate standards, look for labeling on the benzene (B151609) ring, often denoted as "-d4" or "-3,4,5,6-d4". This indicates that the labels are in stable positions.
Troubleshooting Guide
Issue 1: I am observing a small peak at the m/z of my unlabeled analyte in my internal standard stock solution.
-
Possible Cause: This is more likely due to the presence of a small amount of the unlabeled phthalate as an impurity in the deuterated standard, rather than deuterium exchange. The isotopic purity of deuterated standards is typically high (e.g., >95%), but not 100%.
-
Solution: Check the isotopic purity on the Certificate of Analysis. This low-level impurity should be accounted for during method validation and calibration.
Issue 2: I am seeing a gradual decrease in the response of my deuterated phthalate standard over a long sequence of injections.
-
Possible Cause 1: Adsorption: Phthalates can be "sticky" and adsorb to surfaces in the analytical system, such as the injection port, transfer lines, or the front of the analytical column. This can lead to a decrease in signal over time.
-
Solution 1: Ensure regular cleaning and maintenance of your GC or LC system. Use of a guard column can also help.
-
Possible Cause 2: Evaporation: If samples are left uncapped in the autosampler for extended periods, solvent evaporation can concentrate the sample, leading to changes in response.
-
Solution 2: Ensure that all vials are properly capped and that the autosampler is maintained at a consistent temperature.
Issue 3: My calibration curve is non-linear, and I suspect it might be related to my internal standard.
-
Possible Cause: As mentioned in Issue 1, the presence of unlabeled analyte in the deuterated standard can sometimes contribute to non-linearity, especially at the lower end of the calibration curve.
-
Solution: Evaluate the linearity of your calibration curve carefully. If non-linearity is a persistent issue, consider using a calibration model that can account for it, such as a quadratic fit.
Data Presentation
Table 1: Stability of Deuterated Phthalate Standards (Ring-Labeled)
| Condition | Solvent | Temperature | pH | Stability | Risk of Deuterium Exchange |
| Typical Storage | Aprotic (e.g., Methanol, Acetonitrile) | 2-8 °C | Neutral | High | Very Low |
| Sample Preparation | Organic Solvents | Ambient | Neutral | High | Very Low |
| GC-MS Analysis | - | Elevated Inlet/Oven Temps | - | High | Very Low |
| LC-MS/MS Analysis | Acetonitrile/Water, Methanol/Water | Ambient | Buffered Mobile Phase | High | Very Low |
| Harsh Conditions | Strong Acid/Base | High | Extreme | May be compromised | Potential but unlikely |
Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalates in a Polymer Matrix using a Deuterated Internal Standard
Objective: To quantify the concentration of phthalates in a polymer sample using a deuterated internal standard to correct for matrix effects and variations in sample preparation.
Materials:
-
Polymer sample
-
Dibutyl phthalate-d4 (DBP-d4) internal standard solution (in a suitable solvent like hexane)
-
Tetrahydrofuran (THF), HPLC grade
-
Hexane (B92381), HPLC grade
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of THF to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.
-
Spike the dissolved sample with a known amount of the DBP-d4 internal standard solution.
-
Add 5 mL of hexane to precipitate the polymer.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Carefully transfer the supernatant to a clean GC vial.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scan from m/z 50-500 or use Selected Ion Monitoring (SIM) for target phthalates and DBP-d4.
-
-
Data Analysis:
-
Identify and integrate the peaks for the target phthalates and DBP-d4.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve.
-
Quantify the concentration of each phthalate in the original sample.
-
Protocol 2: LC-MS/MS Analysis of Phthalates in a Liquid Sample using a Deuterated Internal Standard
Objective: To determine the concentration of phthalates in a liquid sample (e.g., a beverage) using a deuterated internal standard.
Materials:
-
Liquid sample
-
Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) internal standard solution (in methanol)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the liquid sample into a clean vial.
-
Spike the sample with a known amount of the DEHP-d4 internal standard solution.
-
If the sample contains particulates, centrifuge and take the supernatant.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS/MS Detector: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-product ion transitions for each target phthalate and DEHP-d4.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the target phthalates and DEHP-d4.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of each phthalate in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for phthalate analysis using deuterated internal standards.
Caption: Troubleshooting logic for issues with deuterated phthalate standards.
References
Technical Support Center: Minimizing Background Noise in Phthalate Quantification
Welcome to the technical support center for phthalate (B1215562) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their phthalate quantification experiments. Phthalates are ubiquitous plasticizers, and their presence in the laboratory environment can lead to significant contamination, compromising the accuracy of analytical results.[1][2][3] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and best practices to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in the laboratory?
Phthalate contamination can originate from a multitude of sources within the laboratory.[2][4] Common culprits include:
-
Solvents and Reagents: Even high-purity solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain trace levels of phthalates.[4][5] Deionized water systems, particularly those with plastic storage tanks, can also be a source of contamination.[4]
-
Plastic Labware: Many laboratory consumables are made from plastics that contain phthalates. Significant leaching can occur from items such as pipette tips, syringe filters, and plastic containers.[6][7][8] Polyvinyl chloride (PVC) is a major source of phthalate contamination; polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally better alternatives, though not entirely risk-free.[5][9]
-
Gloves: Vinyl gloves are a significant source of phthalate contamination.[5][9] Nitrile gloves are a safer alternative.[5]
-
Laboratory Environment: Phthalates are present in flooring materials, paints, adhesives, and cables, which can leach into the lab environment and contaminate samples.[4] Laboratory air and dust are also significant sources of background contamination.[10][11]
-
Analytical Instruments: Components of analytical instruments, such as tubing, septa, and autosampler vials, can introduce phthalates.[10] The outer wall of GC syringe needles can absorb phthalates from the laboratory air, leading to blank problems.[1][12]
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and lead to sample contamination.[10]
Q2: My blank samples show high and variable phthalate peaks. What should I do?
High and variable phthalate levels in blank samples are a common issue, indicating widespread contamination. A systematic approach is necessary to identify and eliminate the source(s).
Troubleshooting Workflow for High Phthalate Background
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. research.thea.ie [research.thea.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Phthalate Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of peak tailing in phthalate (B1215562) chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the front. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a value of 1. A value greater than 1 is indicative of peak tailing.[1] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between compounds that elute closely together.[2]
Q2: All the peaks in my chromatogram are tailing. What is the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical or mechanical problem in the chromatography system that occurs before separation.[3][4] Common causes include:
-
Improper Column Installation: An incorrectly installed column can create unswept volumes or turbulence in the flow path.[1][4] Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the injector and detector.[1]
-
Column Contamination: Severe contamination of the stationary phase, particularly at the column inlet, can lead to non-ideal interactions and cause all peaks to tail.[1][4][5]
-
System Leaks: A leak in the injection port, such as from a worn septum or a loose ferrule, can disrupt the carrier gas flow and distort peak shape.[1]
-
Blocked Column Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, distorting the sample band and affecting all peaks.[3]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing and poorly fitted connections between the column and detector can cause the separated analyte bands to spread out, leading to tailing.[2]
Q3: Only my phthalate peaks are tailing, while other compounds look fine. What should I investigate?
A3: This scenario strongly suggests a chemical interaction between the phthalate analytes and the chromatographic system.[1] Phthalates can be prone to specific interactions that lead to tailing:
-
Active Sites: Phthalates can interact with active sites, such as acidic silanol (B1196071) groups (Si-OH), on the surfaces of glass liners, column stationary phases, or glass wool.[1][6] These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column's stationary phase.[1][6][7] This can lead to peak fronting, but in some cases, it can also contribute to tailing.
-
Solvent Mismatch: A significant difference in polarity between the injection solvent and the stationary phase (in GC) or the initial mobile phase (in HPLC) can cause peak distortion.[1][2] For HPLC, the sample should be dissolved in a solvent that is of equal or weaker strength than the mobile phase.[1]
Q4: Could my sample preparation be the source of peak tailing?
A4: Yes, sample preparation can significantly impact peak shape. Contaminants introduced during this stage or matrix effects from the sample itself can lead to tailing.[1] For phthalate analysis, it is critical to:
-
Avoid Plastic Labware: Phthalates are ubiquitous as plasticizers and can easily leach from plastic materials, leading to sample contamination and potential chromatographic issues.[8][9] Always use glassware and pre-cleaned materials.[1][8]
-
Perform Thorough Cleanup: Complex sample matrices can introduce interfering substances. Employing a robust cleanup procedure, such as solid-phase extraction (SPE), can help remove these interferences and improve peak shape.[1]
Q5: How can I prevent peak tailing in my phthalate analysis?
A5: Proactive measures can significantly improve chromatographic performance and prevent peak tailing:
-
Use High-Quality Consumables: Always use high-quality, deactivated liners and septa to minimize active sites in the injector.[1]
-
Regular Inlet Maintenance: Periodically replace the liner, septum, and O-rings to prevent the buildup of contaminants and ensure a leak-free system.[1]
-
Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove residual impurities and ensure a stable baseline.[1]
-
Method Optimization: Ensure that parameters like flow rate, temperature programs, and mobile phase composition are optimized for your specific analysis.[6][10]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Phthalate Interaction with Active Sites
The diagram below illustrates how polar phthalate molecules can interact with active silanol groups in the GC pathway, leading to peak tailing.
Caption: Interaction of phthalates with active silanol groups.
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol details the steps for routine maintenance of the gas chromatograph inlet to prevent issues like peak tailing.
-
Cooldown: Cool down the injector to a safe temperature (below 50°C).
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Septum Nut: Carefully unscrew the septum nut and remove the old septum.
-
Remove Liner: Using clean forceps, remove the inlet liner. Be cautious as it may be hot.
-
Clean Injector: With the liner removed, use a clean, lint-free swab dipped in a suitable solvent (e.g., methanol (B129727) or acetone) to gently clean the inside of the injector body.
-
Install New Liner: Place a new, deactivated liner into the injector. Ensure it is seated correctly.
-
Install New Septum: Place a new septum on top of the injector and secure it with the septum nut. Do not overtighten.
-
Restore System: Turn the gas flows back on, heat the injector to its setpoint, and allow the system to equilibrate. Perform a leak check.
-
Conditioning: Inject a few blanks to condition the new liner and septum before running samples.
Protocol 2: Column Trimming
If the front end of the column is contaminated, trimming can restore performance.
-
Cooldown and Power Off: Cool down the oven and injector, then turn off the GC power.
-
Disconnect Column: Carefully disconnect the column from the injector port.
-
Trim Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.[1] Gently snap the column at the score to create a clean, 90-degree cut.
-
Inspect Cut: Inspect the cut under a magnifying glass to ensure it is clean and square. A poor cut can cause peak distortion.[1]
-
Reinstall Column: Reinstall the column into the injector, ensuring it is inserted to the correct depth as specified by the instrument manufacturer.
-
Restore and Check: Power on the GC, restore gas flows, and perform a leak check. Condition the column briefly before analysis.
Quantitative Data Summary
The following tables provide general guidance on key GC parameters for phthalate analysis. Optimal values may vary depending on the specific application, instrument, and column.
Table 1: Typical GC Column and Injection Parameters for Phthalate Analysis
| Parameter | Recommended Value/Type | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)[10] | Provides good selectivity for a wide range of phthalates. |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Injection Mode | Splitless | Suitable for trace-level analysis. A post-injection purge is crucial to prevent solvent tailing.[5] |
| Injection Volume | 1 µL | A standard volume to avoid sample overload.[1] |
| Injector Temperature | 250 - 280 °C | Ensures efficient volatilization of phthalates without thermal decomposition. |
| Liner Type | Deactivated, single-taper with glass wool | Promotes sample focusing and minimizes interaction with active sites. |
Table 2: Example GC Oven Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 70 - 90 | 2.0 |
| Ramp 1 | 10 - 20 | 200 | 0.0 |
| Ramp 2 | 5 - 10 | 280 - 300 | 5.0 - 10.0 |
| Note: Slower temperature ramps (e.g., 3-5°C/min) in the elution range of interest can improve the resolution of closely eluting isomers but will increase analysis time.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Phathalate Recovery During Sample Extraction
Welcome to the Technical Support Center for phthalate (B1215562) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of phthalates during sample extraction.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experimental workflow, offering step-by-step solutions to identify and resolve common problems.
Issue 1: Low and Inconsistent Phthalate Recovery
Question: My phthalate recovery is low and inconsistent across replicates. What are the possible causes and how can I improve it?
Answer: Low and inconsistent recovery of phthalates can be attributed to several factors related to the sample matrix, the extraction procedure, and analyte properties.
Potential Causes & Solutions:
-
Incomplete Extraction: The chosen solvent or extraction technique may not be efficient for your specific sample matrix.
-
Solution: Optimize your extraction method. For instance, in Liquid-Liquid Extraction (LLE), ensure the solvent is appropriate for the polarity of the target phthalates. For solid samples, techniques like Soxhlet or Ultrasonic extraction may be necessary for efficient recovery.[1][2] High molecular weight phthalates can be particularly difficult to extract from complex matrices like polymers or high-fat content samples.[3]
-
-
Adsorption to Surfaces: Phthalates, especially those with longer alkyl chains, are prone to adsorbing onto glass and plastic surfaces, leading to significant analyte loss, particularly at low concentrations.[3]
-
Solution: Use deactivated glassware or polypropylene (B1209903) labware to minimize adsorption.[3]
-
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical measurement, causing signal suppression or enhancement in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Solution: Incorporate a sample cleanup step after the initial extraction. Solid-Phase Extraction (SPE) is commonly used to remove interfering compounds.
-
-
Suboptimal Extraction Parameters: Incorrect solvent polarity, pH, or temperature during extraction can significantly impact recovery rates.[3]
-
Solution: Systematically optimize parameters such as solvent-to-sample ratio, extraction time, and temperature. For aqueous samples, adjusting the pH to around 5-6 can sometimes improve recoveries of certain phthalates.[4]
-
-
Emulsion Formation (in LLE): Persistent emulsions can form during the extraction of complex matrices, preventing a clean separation of the organic and aqueous layers.
-
Solution: To break emulsions, you can add salt (salting-out effect), centrifuge the sample, or use a small amount of a different organic solvent.
-
Issue 2: High Background or Persistent Phthalate Peaks in Blanks
Question: I am observing significant phthalate peaks in my method blanks, which complicates the accurate quantification of my samples. What are the common sources of this contamination and how can I minimize them?
Answer: The "phthalate blank problem" is a notorious issue in trace-level phthalate analysis due to their ubiquitous presence in the laboratory environment.
Common Contamination Sources & Prevention Strategies:
| Contamination Source | Prevention Strategy |
| Solvents and Reagents | Use high-purity, phthalate-free or pesticide-grade solvents. Test new bottles of solvent for contamination before use. Prepare aqueous solutions fresh daily to prevent leaching from container walls.[5][6] |
| Glassware and Labware | Avoid all plastic materials where possible. Use scrupulously cleaned glassware. A rigorous cleaning protocol includes washing with a lab-grade detergent, rinsing with deionized water and a high-purity solvent (e.g., acetone (B3395972) or hexane), and baking at a high temperature (e.g., 400°C).[3][7] |
| Laboratory Air and Dust | Work in a clean, well-ventilated area, preferably a fume hood or a clean bench with HEPA filtration. Keep samples and glassware covered with baked aluminum foil when not in use.[5][7] |
| Laboratory Consumables | Use phthalate-free pipette tips, centrifuge tubes, and vials with PTFE-lined caps. Avoid using Parafilm for sealing.[5][8] |
| Personal Care Products | Analysts should avoid using cosmetics, lotions, and other personal care products before and during sample preparation, as these can contain phthalates.[7] |
| GC/LC Autosampler | Ensure the autosampler syringe and needle are thoroughly washed with a clean solvent between injections. Regularly clean vial trays to prevent dust accumulation.[5] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for my sample type?
A1: The optimal extraction method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): A traditional method suitable for aqueous samples like beverages and water. It is simple but can be solvent and labor-intensive.[9]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique for aqueous samples and for sample cleanup. It uses less solvent and can provide high recovery rates.[9][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Increasingly popular for solid and semi-solid samples like soil, food, and consumer products. It combines extraction and cleanup into a simple procedure.[11][12][13]
-
Soxhlet Extraction: A classic and robust method for solid samples with low analyte concentrations, such as soil, sediment, and plastics. It is time-consuming and requires large solvent volumes.[2]
-
Ultrasonic Extraction: A faster alternative to Soxhlet for solid samples, using ultrasonic waves to enhance extraction efficiency. It uses less solvent and is less time-consuming.[1][14]
Q2: How can I improve the recovery of high molecular weight phthalates?
A2: High molecular weight phthalates (e.g., DEHP, DINP, DIDP) are more lipophilic and less volatile, which can make their extraction challenging. To improve their recovery:
-
Use a more nonpolar extraction solvent.
-
Increase the extraction time and/or temperature.
-
For SPE, ensure the elution solvent is strong enough to desorb them from the sorbent. Multiple, small-volume elutions can be more effective than a single large one.[3]
-
In GC analysis, use a high injector temperature to ensure complete volatilization.
Q3: What are typical recovery rates I should expect for phthalates?
A3: Expected recovery rates can vary significantly depending on the phthalate, the sample matrix, the spiking level, and the extraction method. Generally, acceptable recovery rates are in the range of 70-120%. The following table provides a summary of reported recovery data from various studies.
Data Presentation: Phthalate Recovery Data
| Extraction Method | Matrix | Phthalate(s) | Spiking Level | Average Recovery (%) | Reference |
| QuEChERS | Soil & Lettuce | 6 PAEs | 30 & 60 ng/g | 97.2 - 99.1 | [11] |
| QuEChERS | Rice | 6 Phthalates | 0.05, 0.25, 0.5 mg/kg | 90.0 - 117.8 | [15] |
| Ultrasonic Extraction | PVC & Polypropylene | 6 regulated Phthalates | - | >80 | [1] |
| Ultrasonic Extraction | Plastic | DEHP | - | 95.5 - 101.4 | [16] |
| Soxhlet Extraction | PVC | DEHP | - | 94 | [2] |
| Three-Phase Hydrolysis | Cosmetics | Total Phthalates | - | 84 - 97 | [17][18] |
| SB-DLLME | Water | PAEs & BPA | 30 & 300 ng/mL | 93.4 - 104.5 | [19] |
| SPE | Water | 4 PAEs | - | 97.9 - 100.5 | [13] |
Experimental Protocols
Protocol 1: QuEChERS Method for Phthalates in Soil
This protocol is adapted for the extraction of a broad range of phthalates from soil samples.
1. Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute to create a slurry.
-
For recovery studies, spike the sample with a known concentration of phthalate standards.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phthalates in Aqueous Samples
This protocol is a general procedure for extracting phthalates from water or beverage samples.
1. Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
2. Sample Loading:
-
Load the aqueous sample (e.g., 100 mL, pH adjusted to 5-6) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
3. Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
4. Drying:
-
Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.
5. Elution:
-
Elute the phthalates from the cartridge with 5-10 mL of a non-polar solvent such as acetonitrile or hexane. Collect the eluate in a clean glass tube.
6. Concentration and Reconstitution:
-
Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the intended analysis.
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. research.thea.ie [research.thea.ie]
- 9. benchchem.com [benchchem.com]
- 10. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 11. Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[4]arene fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of total phthalate in cosmetics using a simple three-phase sample preparation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
Calibration curve issues in isotope dilution mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered with calibration curves in isotope dilution mass spectrometry (IDMS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter with your calibration curve during IDMS analysis.
Q1: What are the typical acceptance criteria for a calibration curve in IDMS?
A calibration curve is generally accepted if it meets several criteria. A curve should include a matrix blank (no analyte or internal standard), a zero calibrator (matrix with internal standard only), and a minimum of six non-zero concentration levels.[1] For most calibrators, the calculated concentration should be within 15% of the nominal value, while the Lower Limit of Quantitation (LLOQ) should be within 20%.[1] To accept the entire analytical run, at least 75% of the calibrators must meet these criteria.[1]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | Generally ≥ 0.995. However, a high R² alone does not guarantee linearity and accuracy. |
| Calibration Points | A minimum of 6 non-zero points, plus a blank and a zero standard.[1] |
| Accuracy (%RE) | For most calibrators: within ±15% of the nominal concentration. For LLOQ: within ±20% of the nominal concentration.[1] |
| Run Acceptance | At least 75% of the calibration standards must meet the accuracy criteria.[1] |
Q2: My calibration curve is non-linear. What are the common causes and how can I fix it?
Non-linearity in IDMS can arise from several sources, even when using a stable isotope-labeled internal standard (SIL-IS).[2] Identifying the root cause is key to resolving the issue.
| Cause | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1][3][4] Solution: Dilute samples to ensure the highest concentration point does not saturate the detector.[2] Alternatively, reduce the injection volume. |
| Ionization Saturation | The electrospray ionization (ESI) source can become saturated at high analyte concentrations.[1] Solution: Lower the concentration range of your calibration standards. |
| Spectral Overlap | Overlapping signals between the unlabeled analyte and its labeled analogue can introduce non-linearity, especially if the mass difference is small.[5][6] Solution: If possible, use an internal standard with a mass difference of at least 3 Da from the analyte.[5] |
| Inappropriate Regression Model | A linear regression model may not be suitable for all IDMS data. Solution: If non-linearity persists after addressing other issues, consider using a non-linear regression model, such as a quadratic (second-order polynomial) curve or a Padé approximant, which can accurately describe the theoretical curvature in isotope dilution.[2][7] |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte or internal standard.[1][8][9] Solution: While IDMS is designed to compensate for matrix effects, severe effects can still cause issues.[8][10] Ensure proper sample cleanup and consider matrix-matched calibration standards. |
Q3: Why is my coefficient of determination (R²) high (>0.99), but my accuracy is poor for low-concentration standards?
A high R² value indicates that the data points fit the regression line well overall, but it does not guarantee accuracy across the entire concentration range.[2] This issue often arises from a statistical artifact known as heteroscedasticity, where the variance of the data points is not constant across the calibration range.[2]
| Cause | Troubleshooting Steps |
| Heteroscedasticity | The absolute error is typically larger for higher concentration standards, which can unfairly influence or "weight" the regression line.[2] This can lead to significant bias and a loss of precision at the lower end of the curve.[2] Solution: Use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, which tend to have lower variance.[1] Evaluating the percent relative error (%RE) for each standard is a more reliable indicator of accuracy at the low end of the curve than R² alone.[2] |
| Contamination | Contamination in the blank or solvents can lead to a significant y-intercept, affecting the accuracy of low-concentration standards. Solution: Analyze a "true" blank (mobile phase or reconstitution solvent) to check for interfering peaks.[11] Ensure all glassware and reagents are clean. |
Q4: My internal standard (IS) response is highly variable across the analytical run. What should I do?
Variability in the internal standard response can indicate issues with the analytical method's robustness.
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the IS, incomplete mixing, or variations in extraction recovery can lead to inconsistent IS responses.[12] Solution: Ensure pipettes are calibrated and use a consistent procedure for adding the IS to all samples and standards. Vortex or mix samples thoroughly after adding the IS to ensure equilibration.[13] |
| Matrix Effects | Significant and variable matrix effects between samples can cause the IS response to fluctuate. Solution: If the IS response for unknown samples is systematically different from that of the calibration standards, consider diluting the affected samples with the matrix used for the standards. |
| Instrument Performance | Fluctuations in mass spectrometer performance, such as ion source instability, can cause IS response to drift. Solution: Run system suitability tests before each batch to monitor sensitivity, peak shape, and retention time.[2] |
| IS Stability | Degradation of the IS in the stock solution or in the processed samples can lead to a decreasing response over time. Solution: Prepare fresh IS stock solutions regularly and verify their stability.[2] |
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards for IDMS
This protocol outlines a standard method for preparing a robust and reliable calibration curve for IDMS analysis.
-
Prepare Analyte Stock Solution: Accurately weigh a certified reference standard of the analyte and dissolve it in a suitable solvent to create a primary stock solution of known concentration.
-
Prepare Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard (SIL-IS) at a constant concentration. This concentration should provide a strong and stable signal in the mass spectrometer.[2]
-
Construct Calibration Curve Standards:
-
Label a series of vials for each calibration point (e.g., CAL 1 to CAL 8) and a blank.
-
To each labeled vial (except the blank), add the exact same volume of the SIL-IS working solution.[2]
-
Add increasing volumes or concentrations of the analyte stock solution to the corresponding vials to create a range of concentration ratios. It is recommended to prepare each calibration point as an independent dilution from the stock solution to avoid cumulative errors from serial dilutions.[11][14]
-
Add diluent (e.g., mobile phase or matrix) to each vial to reach the same final volume.[2]
-
The blank sample should contain only the diluent and the SIL-IS to check for interferences.[2]
-
-
Analysis:
-
Analyze the prepared standards, typically from the lowest concentration to the highest.[2]
-
Plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).[2]
-
Evaluate the curve using the appropriate regression model and acceptance criteria.[2]
-
Visualizations
Caption: Troubleshooting workflow for IDMS calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. The matrix effect in particle beam liquid chromatography/mass spectrometry and reliable quantification by isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. benchchem.com [benchchem.com]
- 14. Linearity Standards and the R squared value - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Phthalate Monoesters: The Role of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalate (B1215562) monoesters, the rigorous validation of analytical methods is paramount to ensure data accuracy and reliability. The choice of an appropriate internal standard is a critical factor in this process, with isotopically labeled standards widely regarded as the gold standard. This guide provides a comparative overview of the validation of analytical methods for phthalate monoesters, with a focus on the use of deuterated internal standards.
Deuterated internal standards, such as Mono-iso-propyl phthalate-3,4,5,6-D4, are ideal for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to more accurate and precise quantification.[2]
Performance Comparison of Internal Standards
The following table summarizes typical performance characteristics for analytical methods validated for the quantification of phthalate monoesters using a deuterated internal standard (represented by MEHP-d4) versus a non-deuterated internal standard (Benzyl Benzoate).
| Performance Parameter | Deuterated Internal Standard (MEHP-d4) | Non-Deuterated Internal Standard (Benzyl Benzoate) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL[3] | 0.001 - 0.002 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.07 - 3.1 ng/mL[3] | 0.003 - 0.007 µg/mL[4] |
| Accuracy (% Recovery) | 93% - 113%[3] | 94.9% - 105.6%[4] |
| Precision (%RSD) | < 22%[3] | ≤ 4.06%[4] |
Note: The presented data is compiled from different studies and is intended for comparative purposes. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Workflow and Method Validation
The validation of an analytical method using an internal standard typically involves a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for method validation.
Experimental Protocols
Below are representative experimental protocols for the quantification of phthalate monoesters in a biological matrix (e.g., urine) using GC-MS and LC-MS/MS with an internal standard.
GC-MS Method for Phthalate Monoesters
This protocol is based on methods that often require derivatization to improve the volatility and chromatographic properties of the analytes.[5]
-
Sample Preparation:
-
To 1 mL of urine sample, add a known amount of the internal standard (e.g., this compound).
-
Perform enzymatic hydrolysis to deconjugate the phthalate metabolites.
-
Acidify the sample and perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC.
-
Oven Program: Implement a temperature gradient to separate the analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for each analyte and the internal standard.
-
LC-MS/MS Method for Phthalate Monoesters
This protocol is based on methods that often allow for direct analysis without derivatization.[3]
-
Sample Preparation:
-
To 100 µL of urine sample, add a known amount of the internal standard (e.g., this compound).
-
Dilute the sample with a suitable buffer or mobile phase.
-
Centrifuge the sample to pellet any precipitates.
-
-
LC-MS/MS Analysis:
-
LC Column: Employ a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: Use a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and internal standard and monitoring for a specific product ion after fragmentation, providing a high degree of specificity and sensitivity.
-
Conclusion
The validation of analytical methods is a critical step in ensuring the quality and reliability of data in research and development. While specific performance data for this compound is not widely published, the use of deuterated internal standards, in general, offers significant advantages in terms of accuracy and precision for the quantification of phthalate monoesters compared to non-deuterated alternatives. The experimental protocols and validation workflows outlined in this guide provide a framework for developing and validating robust analytical methods for these important analytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Phthalate Analysis Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is of paramount importance due to their potential health risks and regulatory scrutiny. This guide provides an objective comparison of common analytical methods for phthalate (B1215562) analysis, supported by experimental data and detailed protocols to aid in method selection and inter-laboratory validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for phthalate analysis is often a trade-off between sensitivity, selectivity, and operational cost. The three most prevalent techniques employed in laboratories are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the typical performance characteristics of these methods, with data collated from various validation and inter-laboratory studies.
| Performance Metric | GC-MS | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) (µg/kg) | 0.1 - 1.0 | 1.0 - 5.0 | 0.05 - 0.5 |
| Limit of Quantification (LOQ) (µg/kg) | 0.3 - 3.0 | 3.0 - 15.0 | 0.15 - 1.5 |
| Repeatability (RSDr) (%) | 5 - 10 | 8 - 15 | 3 - 8 |
| Reproducibility (RSDR) (%) | 15 - 25 | 20 - 35 | 10 - 20 |
Note: RSDr refers to the relative standard deviation under repeatability conditions (within a single laboratory), while RSDR refers to the relative standard deviation under reproducibility conditions (between different laboratories). The data represents expected values for the analysis of common phthalates.[1]
Experimental Protocols
A standardized experimental protocol is crucial for achieving comparable results across different laboratories. The following sections detail the key steps in a typical phthalate analysis workflow.
Sample Preparation
A robust and consistent sample preparation protocol is the foundation of reliable phthalate analysis.
-
Extraction: The initial step involves extracting phthalates from the sample matrix. Common solvents for this purpose include hexane (B92381), dichloromethane, or a mixture of hexane and acetone.[1] The choice of solvent is dependent on the nature of the sample.
-
Cleanup: To remove interfering substances, a cleanup step is often necessary. Solid-phase extraction (SPE) is a widely used technique, with silica (B1680970) gel and florisil (B1214189) being common sorbent choices for phthalate analysis.[1]
-
Concentration: The resulting extract is then concentrated to a smaller volume, typically using a rotary evaporator or a gentle stream of nitrogen, to increase the analyte concentration before instrumental analysis.[1]
Instrumental Analysis
GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds like phthalates.[1][2][3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.[1]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[1]
-
Injection: For trace analysis, a splitless injection mode is preferred.[1]
-
Temperature Program: An optimized temperature gradient is employed to achieve separation of the target phthalates.[1][2]
-
Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[1]
HPLC-UV is a common alternative, particularly for less volatile phthalates.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column is the most frequently used stationary phase.[1]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1]
-
Detection: UV detection is generally performed at a wavelength of 224 nm.[1]
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for detecting phthalates at very low concentrations.[1][4][5]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for phthalate analysis.
-
Detection: Multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and reducing matrix interference.
Experimental Workflow for Phthalate Analysis
The following diagram illustrates a typical workflow for the analysis of phthalates in a laboratory setting.
Caption: A generalized workflow for the analysis of phthalates in various sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards for Phthalate Analysis: Mono-iso-propyl phthalate-3,4,5,6-D4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of phthalates and their metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Mono-iso-propyl phthalate-3,4,5,6-D4 with other commonly used internal standards, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard, such as a deuterated compound, is widely considered the gold standard in mass spectrometry-based quantification.[1]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms are replaced by deuterium.[2] This substitution results in a minimal difference in chemical and physical properties, allowing the internal standard to co-elute with the analyte during chromatographic separation. This co-elution is crucial for compensating for variations during sample preparation, injection volume, and instrument response, particularly in complex matrices where matrix effects can significantly impact ionization efficiency.[3] By mimicking the behavior of the analyte throughout the analytical process, deuterated internal standards like this compound provide superior accuracy and precision compared to non-isotopically labeled standards.[3]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of quantitative data. The following tables summarize the performance of deuterated and non-deuterated internal standards based on key analytical parameters. While direct comparative data for this compound is limited, the data for other deuterated phthalates illustrates the general advantages of this class of internal standards.
Table 1: Comparison of Key Performance Characteristics
| Feature | Deuterated Internal Standards (e.g., this compound, BBP-d4, DEHP-d4) | Non-Deuterated Internal Standards (e.g., Benzyl Benzoate) |
| Chemical & Physical Properties | Nearly identical to the analyte | Structurally similar but not identical to the analyte |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time than the analyte |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement as the analyte[4] | Limited, as it may not be affected by the matrix in the same way as the analyte |
| Correction for Analyte Loss | Excellent, as it behaves similarly during sample preparation[4] | Variable, recovery may differ from the analyte |
| Accuracy & Precision | High | Can be compromised by differential matrix effects and recovery |
| Cost | Generally higher | Generally lower |
Table 2: Quantitative Performance Data for Phthalate Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Linearity (R²) | Reference |
| Deuterated Phthalates | |||||
| BBP-d4, DEHP-d4 | Various Phthalates | Indoor Air | >89.7 | Not Specified | [5] |
| di-n-hexyl-phthalate-d4 | Various Phthalates | Coffee Brew | >78 (most cases ~100) | Not Specified | [5] |
| DBP-d4, DEHP-d4, DNOP-d4 | DMP, DEP, DIBP, BBP, DBP, DEHP, DNOP | Food | Not Specified | >0.99 | |
| Non-Deuterated Phthalates | |||||
| Benzyl Benzoate (B1203000) | DBP, BBP, DEHP, DNOP, DIDP, DINP | Children's Toys | Not Specified | Not Specified | [6] |
| Benzyl Benzoate | Various Phthalates | Beverages | Not Specified | >0.999 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of phthalates using deuterated and non-deuterated internal standards.
Protocol 1: Analysis of Phthalates in a Polymer Matrix using a Deuterated Internal Standard (e.g., this compound)
This protocol outlines a general workflow for the analysis of phthalates in a solid polymer sample.
1. Sample Preparation (Dissolution-Precipitation)
-
Weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer. Sonication can be used to aid dissolution.
-
Spike the dissolved sample with a known amount of this compound internal standard solution.
-
Add 5 mL of hexane (B92381) to precipitate the polymer.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Transfer the supernatant to a clean glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or cyclohexane) for GC-MS analysis.[4]
2. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: Analysis of Phthalates in Children's Toys using a Non-Deuterated Internal Standard (Benzyl Benzoate)
This protocol is adapted from the CPSC-CH-C1001-09.3 standard operating procedure.[6]
1. Sample Preparation
-
Weigh approximately 50 mg of the sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (THF) and allow the sample to dissolve. Sonication may be used to assist dissolution.
-
Precipitate the polymer by adding 10 mL of hexane.
-
Allow the polymer to settle and filter the THF/hexane solution through a 0.45 µm PTFE filter.
-
Combine 0.3 mL of the filtered solution with 0.2 mL of the Benzyl Benzoate internal standard solution (150 µg/mL) in a GC vial.
-
Dilute the final volume to 1.5 mL with cyclohexane.[6]
2. GC-MS Analysis
-
Follow a similar GC-MS analysis procedure as described in Protocol 1, with appropriate adjustments for the specific analytes and internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for quantitative analysis of phthalates.
Caption: Role of a deuterated internal standard in correcting for matrix effects.
Conclusion
The use of deuterated internal standards, such as this compound, is the recommended approach for the accurate and precise quantification of phthalates in various matrices. Their ability to co-elute with the target analytes allows for effective compensation of matrix effects and variations in sample recovery, leading to more reliable data. While non-deuterated internal standards like Benzyl benzoate are a more cost-effective option, they may compromise data quality due to differences in chromatographic behavior and susceptibility to matrix interferences. For researchers, scientists, and drug development professionals, the investment in deuterated internal standards is justified by the significant improvement in data accuracy and reliability, which is paramount in scientific research and regulatory compliance.
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Phthalate Quantification
A comprehensive comparison of analytical methods reveals the superior accuracy and precision of isotope dilution mass spectrometry (IDMS) for the quantification of phthalates in various matrices. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of IDMS in comparison to other techniques, supported by experimental data and detailed protocols.
The pervasive nature of phthalates, a class of chemicals widely used as plasticizers, and their potential adverse health effects necessitate highly accurate and reliable quantification methods. While various analytical techniques are available, isotope dilution mass spectrometry (IDMS) has emerged as the benchmark method due to its ability to minimize errors arising from sample preparation and matrix effects.
Unparalleled Accuracy and Precision with Isotope Dilution
Isotope dilution is an analytical technique that utilizes isotopically labeled analogues of the target analytes as internal standards.[1] These labeled standards, which are chemically identical to the native analytes but differ in mass, are added to the sample at the beginning of the analytical process. By measuring the ratio of the native analyte to its isotopically labeled counterpart, IDMS can provide highly accurate and precise quantification, effectively correcting for losses during sample preparation and variations in instrument response.[1]
Recent studies have consistently demonstrated the high-order metrological quality of IDMS for phthalate (B1215562) analysis. For instance, a method developed for the determination of 11 representative phthalates in polyvinyl chloride (PVC) using gas chromatography-mass spectrometry (GC-MS) with deuterium-labeled phthalates exhibited exceptional selectivity, accuracy, repeatability (≤ 2.17%), and reproducibility (≤ 2.16%).[2] The relative expanded uncertainty for this method was also remarkably low (≤ 5.6%), solidifying its status as a higher-order reference method.[2]
Comparison of Analytical Methods
While IDMS stands out, other methods such as external standard and internal standard (using a non-isotopic analogue) calibration are also employed for phthalate quantification. The following tables summarize the performance of these methods, highlighting the advantages of isotope dilution.
Table 1: Comparison of Quantitative Performance for Phthalate Analysis
| Parameter | Isotope Dilution (GC-MS/LC-MS) | Internal Standard (Non-Isotopic) | External Standard |
| Accuracy | Excellent (often considered a definitive method) | Good to Very Good | Fair to Good |
| Precision (Repeatability) | Excellent (typically <5% RSD)[2] | Good (typically 5-15% RSD)[3] | Fair to Good (can be >15% RSD) |
| Matrix Effect Compensation | Excellent | Good | Poor |
| Recovery Correction | Excellent | Good | None |
| Robustness | High | Moderate | Low |
Table 2: Reported Performance Data for Phthalate Quantification Methods
| Analytical Method | Matrix | Analyte(s) | Repeatability (RSD %) | Reproducibility (RSD %) | Recovery (%) |
| Isotope Dilution GC-MS[2] | PVC | 11 Phthalates | ≤ 2.17 | ≤ 2.16 | Not explicitly stated, corrected by method |
| Isotope Dilution LC-MS/MS[4] | Human Urine | Phthalate Metabolites | < 10 | Not Reported | 74.3 - 117.5 |
| GC-MS with Internal Standard[5] | Polymer Materials | 6 Phthalates | 0.6 - 19 | Not Reported | 76 - 100 |
| GC-MS with Surrogate Standard[3] | Coffee Brew | Phthalates | 6 - 15 | Not Reported | > 78 |
| HPLC-UV with Internal Standard[6] | Water | BBP, DEHP | 0.5 - 6.5 (within-day) | 1.1 - 4.2 (between-day) | 99 - 104 |
The Logic of Superior Performance
The enhanced performance of isotope dilution stems from its fundamental principle. The isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, from extraction and cleanup to chromatographic separation and ionization. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, thus the ratio of the two remains constant.
Caption: Relationship between analytical method, error compensation, and performance.
Experimental Protocol: Isotope Dilution GC-MS for Phthalate Quantification
The following provides a generalized workflow for the quantification of phthalates in a solid matrix using isotope dilution GC-MS. Specific parameters will need to be optimized based on the matrix and target analytes.
1. Sample Preparation:
-
Spiking: A known amount of the isotopically labeled phthalate internal standard solution is added to the accurately weighed solid sample.
-
Extraction: The sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane) using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction.
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Concentration: The cleaned extract is concentrated to a final volume under a gentle stream of nitrogen.
2. Instrumental Analysis:
-
Gas Chromatography (GC): An aliquot of the final extract is injected into a GC system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane). The oven temperature program is optimized to achieve chromatographic separation of the target phthalates.
-
Mass Spectrometry (MS): The GC is coupled to a mass spectrometer, typically operated in the electron ionization (EI) mode. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for both the native phthalates and their isotopically labeled internal standards are monitored.
3. Quantification:
-
Calibration Curve: A series of calibration standards containing known concentrations of the native phthalates and a constant concentration of the isotopically labeled internal standards are analyzed to generate a calibration curve. The curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Calculation: The concentration of the phthalates in the sample is determined by calculating the peak area ratio in the sample extract and interpolating the concentration from the calibration curve.
Caption: Workflow for phthalate quantification by isotope dilution GC-MS.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Simultaneous Determination of Multiple Phthalates
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple phthalates is crucial due to their widespread use as plasticizers and their potential as endocrine disruptors. This guide provides an objective comparison of the two primary analytical techniques for phthalate (B1215562) analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these methods depends on factors such as the specific phthalates of interest, the sample matrix, required sensitivity, and analytical throughput.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for phthalate analysis, valued for its simplicity, speed, and the detailed structural information provided by mass spectrometry.[1] It generally offers better chromatographic resolution for phthalates compared to LC-MS.[2] However, GC-MS may require derivatization for less volatile or thermally sensitive phthalate metabolites to improve their volatility and chromatographic performance.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with a Diode-Array Detector (DAD) or a mass spectrometer, provides an alternative approach, particularly for complex matrices or when there are concerns about the thermal stability of analytes.[1] LC-MS methods can be highly sensitive, with the ability to detect phthalates at parts-per-billion (ppb) levels.[4]
A key challenge in phthalate analysis is their ubiquitous nature, which can lead to background contamination.[5] Therefore, stringent quality assurance measures are necessary to minimize blank levels.[5]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is essential in regulated environments. The following tables summarize key performance indicators from various studies to offer a quantitative comparison between GC-MS and LC-MS for the analysis of common phthalates.
Table 1: GC-MS Method Validation Parameters
| Phthalate | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Matrix | Reference |
| DIBP | >0.99 | 0.03 - 0.08 | 0.10 - 0.24 | 90.2 - 111 | < 13 (Inter-day) | Food Packaging | [6] |
| DBP | >0.99 | 0.03 - 0.08 | 0.10 - 0.24 | 90.2 - 111 | < 13 (Inter-day) | Food Packaging | [6] |
| BBP | >0.99 | 0.03 - 0.08 | 0.10 - 0.24 | 90.2 - 111 | < 13 (Inter-day) | Food Packaging | [6] |
| DEHP | >0.99 | 0.03 - 0.10 | 0.034 - 0.34 | 87.0 - 109.9 | 0.6 - 11.9 | Pear | [7] |
| DOP | >0.99 | 0.03 - 0.08 | 0.10 - 0.24 | 90.2 - 111 | < 13 (Inter-day) | Food Packaging | [6] |
| Multiple | - | 1 - 8 (ng/mL) | 5 - 14 (ng/mL) | 95.1 - 98.8 | < 8.7 | Water | [8] |
| Eight Phthalates | - | - | 10.0 (µg/kg) | 82 - 106 | 3.8 - 10.2 | Plastic Food Products | [9][10] |
DIBP: Di-isobutyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DOP: Di-n-octyl phthalate
Table 2: LC-MS Method Validation Parameters
| Phthalate Metabolite | Linearity (R²) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Matrix | Reference |
| MMP | >0.99 | 0.3 | Within 15% | < 15% | Human Urine | [11] |
| MEP | >0.99 | 0.3 | Within 15% | < 15% | Human Urine | [11] |
| MBP | >0.99 | 1 | Within 15% | < 15% | Human Urine | [11] |
| MBzP | >0.99 | 0.3 | Within 15% | < 15% | Human Urine | [11] |
| MEHP | >0.99 | 1 | Within 15% | < 15% | Human Urine | [11] |
MMP: Mono-methyl phthalate, MEP: Mono-ethyl phthalate, MBP: Mono-butyl phthalate, MBzP: Mono-benzyl phthalate, MEHP: Mono-2-ethylhexyl phthalate
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS analysis of phthalates.
General Gas Chromatography-Mass Spectrometry (GC-MS) Method for Phthalates
This method is widely applicable for the analysis of phthalates in various matrices.[3]
1. Sample Preparation:
-
Liquid Samples (e.g., Water, Beverages): Dispersive liquid-liquid microextraction (SB-DLLME) can be employed.[8] Alternatively, solid-phase extraction (SPE) is a common technique.
-
Solid Samples (e.g., Food, Plastic): Sonication-assisted extraction with a suitable solvent like hexane (B92381) is often used.[9][10] This is followed by cleanup using SPE cartridges (e.g., C18).[9][10] For some plastic samples, dissolution in a solvent like tetrahydrofuran (B95107) followed by ultrasonic extraction can be performed.[12]
-
High-Fat Food Samples: A more selective extraction with acetonitrile (B52724) can be used to minimize fat co-extraction.[5]
2. Chromatographic Separation:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[3]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A programmed temperature gradient is employed to separate the different phthalates. For example, an initial temperature of 100°C held for 2 minutes, then ramped at 15°C/min to 300°C and held for 4 minutes.[7]
3. Mass Spectrometric Detection:
-
Instrument: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity (GC-MS/MS).[3]
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.[3] A common base peak ion for many phthalates is m/z 149, which can be used for screening.[2][9][10]
General Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Phthalate Metabolites
This method is suitable for the simultaneous quantification of phthalate monoester metabolites in biological samples like urine.[11]
1. Sample Preparation:
-
Urine: Enzymatic deconjugation to release the metabolites, followed by automated off-line Solid-Phase Extraction (SPE) for analyte isolation.[3][11]
2. Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Column: A C18 reversed-phase column.[3]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing an additive like formic acid to improve ionization.[3]
3. Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Negative ion mode is often used for phthalate metabolites.[3][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each analyte.[3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for GC-MS and LC-MS analysis of phthalates.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous screening and determination eight phthalates in plastic products for food use by sonication-assisted extraction/GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous GC–MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles [agris.fao.org]
A Guide to Certified Reference Materials for Phthalate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is crucial for ensuring product safety, regulatory compliance, and the reliability of toxicological studies. Certified Reference Materials (CRMs) are indispensable tools for achieving accurate and traceable results in phthalate (B1215562) analysis. This guide provides a comparative overview of commercially available CRMs, details on their application, and supporting experimental data to aid in the selection of the most appropriate materials for your analytical needs.
Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous in modern life. Their potential as endocrine disruptors has led to strict regulations on their presence in consumer products, pharmaceuticals, and food contact materials. To meet these regulatory requirements and ensure the validity of analytical data, laboratories rely on CRMs for method validation, calibration, and quality control.
Comparison of Certified Reference Materials for Phthalate Analysis
The selection of a suitable CRM depends on the specific application, the matrix being analyzed, and the analytical instrumentation employed. The following table summarizes the offerings from prominent CRM providers.
| Supplier/Product Line | Product Name/Number | Matrix/Solvent | Concentration | Certification/Accreditation |
| SPEX CertiPrep | Phthalates in Polyethylene (CRM-PE001, CRM-PE002) | Medium Density Polyethylene | 3,000 µg/g to 30,000 µg/g | ISO/IEC 17025:2017, ISO 17034:2016 |
| Phthalates in Polyvinyl Chloride (CRM-PVC001) | Polyvinyl Chloride | 30,000 µg/g | ISO 9001:2015, ISO/IEC 17025:2005, ISO Guide 34:2009 | |
| NIST | Standard Reference Material® 2860 - Phthalates in Polyvinyl Chloride | Polyvinyl Chloride | Level I (Nominal 0.1%), Level II (Nominal 2%) | NIST Certified Values |
| LGC Standards (Dr. Ehrenstorfer) | Phthalic acid, bis-2-ethylhexyl ester D4 (DRE-C16173010) | Neat | Not Applicable | ISO 17034, ISO/IEC 17025 |
| Phthalic acid, bis-butyl ester D4 (DRE-C16171010) | Neat | Not Applicable | ISO 17034, ISO/IEC 17025 | |
| CPAchem | Phthalates Standard Solution - 7 components (F113281) | Iso-octane | 1000 µg/mL each component | ISO 9001, ISO/IEC 17025, ISO 17034 |
| Isopentyl Pentyl Phthalate (SB34610.50MG) | High Purity Compound | 50 mg | ISO 17034, ISO/IEC 17025, ISO 9001 | |
| Sigma-Aldrich (TraceCERT®) | Dibutyl phthalate (18281) | Not specified | Certified reference material | ISO 17034, ISO/IEC 17025 |
| KRISS | CRM 113-03-006 | Not specified | Certified values for various phthalates | Not specified |
Performance Data of Certified Reference Materials
Direct, publicly available performance comparisons of CRMs from different providers are limited. However, data from individual studies and application notes provide valuable insights into their performance in specific analytical methods.
| CRM/Standard Used | Analytical Method | Performance Metric | Results |
| KRISS CRM 113-03-006 | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Recovery | 92.9 – 109.0 % of certified values for various phthalates.[1] |
| SPEX CertiPrep Phthalate Ester Standard | Gas Chromatography/Mass Spectrometry (GC/MS) | Linearity (R²) | > 0.99 for a range of phthalates. |
| EPA 606 Phthalate Mix | Gas Chromatography/Mass Spectrometry (GC/MS) | Linearity (R²) | > 0.994 for six common phthalates.[2] |
| Repeatability (RSD) | < 4% for six repeat injections.[2] | ||
| Spike Recovery | 83 – 107 % in various food simulants.[2] | ||
| Restek EPA Method 8061A Phthalates Esters Mixture | Gas Chromatography/Mass Spectrometry (GC/MS) | Linearity (R²) | Not explicitly stated, but used for method validation. |
| Resolution | Baseline separation of 18 EPA- and EU-listed phthalates in under 6 minutes on Rtx-440 and Rxi-XLB columns.[3][4] | ||
| Deuterated Internal Standards (e.g., DBP-d4) | Gas Chromatography/Mass Spectrometry (GC/MS) | Linearity (R²) | > 0.98 when used for internal standard calibration.[5] |
| Recovery | > 89.7% for deuterated phthalates in indoor air sampling.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for phthalate analysis using CRMs.
Sample Preparation for Polymer Matrices (e.g., PVC)
This method is based on the general steps for extracting phthalates from a polymer matrix, similar to the protocol for NIST SRM 2860.[6]
-
Dissolution: A known mass of the polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), often with the aid of sonication.
-
Precipitation: The polymer is then precipitated by adding a non-solvent, like hexane.
-
Filtration/Centrifugation: The precipitated polymer is separated from the solvent containing the extracted phthalates by filtration or centrifugation.
-
Analysis: The resulting solution is then analyzed by an appropriate analytical technique, such as GC-MS.
Gas Chromatography/Mass Spectrometry (GC-MS) Analysis
The following is a typical GC-MS method for the analysis of phthalates.
-
Column: BPX-5 (0.25 μm, 0.32 mm x 30 m) or similar 5% phenyl-methylpolysiloxane column.[6]
-
Oven Temperature Program: 100°C (hold for 2 min) → ramp at 10°C/min to 270°C (hold for 11 min).[6]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[6]
-
Injection Temperature: 210°C.[6]
-
MS Interface Temperature: 250°C.[6]
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. For example, for di-n-butyl phthalate, a characteristic ion such as m/z 149 or 223 may be monitored.[6]
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
A typical workflow for phthalate analysis using a Certified Reference Material.
Selecting the Right Certified Reference Material
The choice of a CRM is a critical decision that impacts data quality and reliability.
Logical flow for selecting an appropriate Certified Reference Material.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.cz [gcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
Performance evaluation of different mass spectrometers for phthalate analysis
A Comparative Guide to Mass Spectrometers for Phthalate (B1215562) Analysis
The accurate detection and quantification of phthalate esters (PAEs), a class of synthetic chemicals widely used as plasticizers, is a critical concern for researchers, scientists, and drug development professionals. Due to their potential as endocrine disruptors and their ubiquitous presence in consumer products, food packaging, and medical devices, robust analytical methods are essential. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose. This guide provides an objective comparison of the performance of various mass spectrometry platforms, supported by experimental data, to aid in selecting the optimal technique for phthalate analysis.
The primary techniques employed for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). More advanced methods, such as High-Resolution Mass Spectrometry (HRMS), offer enhanced capabilities for complex sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established, simple, and cost-effective technique for analyzing volatile and semi-volatile compounds like phthalates.[1] It offers excellent chromatographic resolution, which is crucial as many phthalates have similar structures and can produce a common fragment ion at mass-to-charge ratio (m/z) 149, making differentiation difficult if they co-elute.[1][2]
Performance Data
Below is a summary of GC-MS performance for the analysis of various phthalates and their metabolites.
| Analyte | LOD | LOQ | Linearity (R²) | Precision (% RSD) | Recovery (%) | Matrix | Reference |
| Phthalate Metabolites | |||||||
| MMP | 0.049 ng | 0.15 ng | >0.999 | 5.4 | - | Standard | [3] |
| MEP | 0.036 ng | 0.11 ng | >0.981 | 1.4-5.4 (Inter-day) | - | Standard | [3] |
| MnBP | 0.038 ng | 0.11 ng | >0.981 | 1.4-5.4 (Inter-day) | - | Standard | [3] |
| MEHP | 0.029 ng | 0.087 ng | >0.981 | 1.4-5.4 (Inter-day) | - | Standard | [3] |
| Parent Phthalates | |||||||
| Various | 0.003-0.070 ng/mL | 0.01-0.23 ng/mL | >0.998 | <4.2 | 85.6-95.8 | Perfume | [4] |
| Various | 0.01-0.17 µg/L | - | - | - | - | Surface Water | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Values in 'ng' are absolute amounts per injection.
Experimental Protocol Example (Phthalate Metabolites)
A Gas Chromatography-Mass Spectrometry (GC-MS) method was developed for polar phthalate metabolites without a derivatization step.[3]
-
Instrumentation : GC-MS system operated in electron ionization (EI) mode at 70 eV.
-
Chromatographic Separation : A capillary column was used with helium as the carrier gas at a constant flow of 1.0 mL/min.[3] Injection parameters and the temperature program were optimized for the separation of monomethyl phthalate (MMP), monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), and mono-(2-ethylhexyl) phthalate (MEHP).[3]
-
Sample Preparation : This method focuses on the final determination step. For analysis in complex matrices like biological samples, an appropriate sample extraction and enrichment step is required.[3]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS enhances selectivity and sensitivity compared to single quadrupole GC-MS by using Multiple Reaction Monitoring (MRM). This technique significantly reduces matrix interference, leading to lower detection limits and more reliable quantification, especially in complex samples like medical devices or food.
Performance Data
| Analyte | LOQ | Linearity (R²) | Precision (% RSD) | Recovery (%) | Matrix | Reference |
| DBP, BBP, DEHP, etc. | 54.1-76.3 ng/g | - | 1.8-17.8 | 91.8-122 | Medical Infusion Sets | |
| DBP, BBP, DEHP, DNOP | - | - | - | - | Food | [6] |
LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Experimental Protocol Example (Plasticizers in Medical Devices)
This method was developed for quantifying eight regulated plasticizers in medical infusion sets.
-
Instrumentation : Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operated in MRM mode.
-
Sample Preparation : A solvent extraction with polymer dissolution was employed. The PVC material of the infusion set was dissolved to release the plasticizers, which were then extracted.
-
Data Analysis : The MRM mode allowed for highly selective detection, providing lower LOQs compared to conventional GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly advantageous for analyzing a broad range of phthalates, including less volatile ones and their metabolites, often without the need for derivatization.[7] Its high sensitivity and selectivity make it a powerful tool for biomonitoring and food safety applications.
Performance Data
| Analyte | LOD | LOQ | Linearity (R²) | Precision (% RSD) | Recovery (%) | Matrix | Reference |
| 10 Phthalates | - | 0.125-5 pg/µL | >0.99 | <15 | 85-115 | Standard | [8] |
| 29 Phthalates | - | 0.025-15 ng/mL | ≥0.99 | - | - | Food Simulants | [9] |
| 18 Metabolites | 0.03-1.4 ng/mL | - | - | - | - | Human Urine | [7] |
| 7 Phthalates | 0.048-0.36 µg/kg | 0.16-1.28 µg/kg | >0.998 | 1.30-8.41 | 75-113 | Mussels | [10] |
| 7 Phthalates | <1 ppb (most) | <1 ppb (most) | - | - | - | Distilled Beverages |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Experimental Protocol Example (Phthalates in Beverages)
A "dilute and shoot" method was developed for the rapid analysis of seven key phthalates in distilled beverages.
-
Instrumentation : An ACQUITY UPLC H-Class System coupled to a Xevo TQD tandem quadrupole mass spectrometer. An isolator column was used to prevent background contamination from the LC system.
-
Chromatographic Separation : Analytes were separated on a reversed-phase column with an 11-minute total run time.
-
Sample Preparation : Samples were simply diluted 1:1 with phthalate-free water before injection. For calibration, a matrix-matched curve was prepared by spiking a representative beverage sample.
High-Resolution Mass Spectrometry (HRMS)
HRMS platforms, such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap systems, provide high mass accuracy (<5 ppm deviation) and resolution (>10,000 FWHM).[11][12] This enables the determination of the elemental composition of ions, offering greater confidence in compound identification and the ability to perform non-targeted screening for unknown phthalates and their metabolites.[11][12] GC-Orbitrap MS, for example, has been successfully used for the quantitative analysis of phthalates in wine, demonstrating excellent linearity (R² > 0.999) over a wide concentration range (1 to 10,000 ng/mL).[13]
Ambient Ionization Mass Spectrometry
Ambient ionization techniques, such as Direct Analysis in Real Time (DART), offer rapid screening with minimal to no sample preparation.[14] DART-MS involves placing a sample directly into an open-air ionization source. This method is ideal for high-throughput screening of various materials, including food packaging and textiles.[15][16] While DART-MS is excellent for rapid identification, achieving consistent linearity and quantification can be challenging and may require further method development.[16][17] Tandem mass spectrometry (DART-MS/MS) can be used to confirm the presence of specific compounds and even separate isomers.[15][18]
Experimental Workflows
The following diagrams illustrate typical workflows for phthalate analysis using tandem mass spectrometry.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a dispersive liquid–liquid microextraction method for the determination of phthalate esters in perfumes using gas chroma ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03488E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
- 9. sciex.com [sciex.com]
- 10. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Rapid detection of hazardous chemicals in textiles by direct analysis in real-time mass spectrometry (DART-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing direct analysis in real-time-mass spectrometry (DART-MS) for the rapid identification of additives in food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AMT - Rapid quantitative analysis of semi-volatile organic compounds in indoor surface film using direct analysis in real time mass spectrometry: a case study on phthalates [amt.copernicus.org]
A Comparative Guide to HPLC and GC-MS for Phthalate Metabolite Determination
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalate (B1215562) metabolites is crucial for assessing human exposure and understanding the metabolic fate of these ubiquitous environmental contaminants. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific research needs.
The choice between HPLC-MS/MS and GC-MS for phthalate metabolite analysis depends on several factors, including the specific metabolites of interest, the sample matrix (typically urine), required sensitivity, and analytical throughput. While both are powerful chromatographic techniques, their underlying principles of separation and detection lead to distinct advantages and limitations. HPLC-MS/MS is often considered the gold standard for its high sensitivity and selectivity in analyzing these non-volatile and thermally labile compounds.[1][2] In contrast, GC-MS is a robust and widely used technique, particularly for the parent phthalate compounds, and recent advancements have shown its applicability to metabolites, sometimes even without the need for derivatization.[1][3]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is critical in ensuring data quality and reliability. Key performance indicators from various studies are summarized below to offer a quantitative comparison between HPLC-MS/MS and GC-MS for the analysis of common phthalate metabolites.
Table 1: Performance Characteristics of HPLC-MS/MS for Phthalate Metabolite Analysis in Urine
| Phthalate Metabolite | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Mono-n-butyl phthalate | MnBP | 0.11 - 0.90 | 0.45 - 2.67 | 88.8 - 108.9 | < 17.05 |
| Mono-isobutyl phthalate | MiBP | 0.11 - 0.90 | 0.45 - 2.67 | ~100 | < 10 |
| Monoethyl phthalate | MEP | 0.11 - 0.90 | 0.45 - 2.67 | ~100 | < 10 |
| Mono-(2-ethylhexyl) phthalate | MEHP | 0.11 - 0.90 | 0.45 - 2.67 | 88.8 - 108.9 | < 17.05 |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | 0.11 - 0.90 | 0.45 - 2.67 | 88.8 - 108.9 | < 17.05 |
| Mono-(2-ethyl-5-oxohexyl) phthalate | MEOHP | 0.11 - 0.90 | 0.45 - 2.67 | 88.8 - 108.9 | < 17.05 |
| Monobenzyl phthalate | MBzP | 0.11 - 0.90 | 0.45 - 2.67 | 88.8 - 108.9 | < 17.05 |
Data compiled from multiple sources.[4][5]
Table 2: Performance Characteristics of GC-MS for Phthalate Metabolite Analysis
| Phthalate Metabolite | Abbreviation | Limit of Detection (LOD) (ng/injection) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Inter-day Precision (%) |
| Monomethyl phthalate | MMP | 0.049 | 0.02 - 0.10 | > 0.9817 | 1.4 - 5.4 |
| Monoethyl phthalate | MEP | 0.036 | - | > 0.9817 | 1.4 - 5.4 |
| Mono-n-butyl phthalate | MnBP | 0.038 | < 5 | > 0.9817 | 1.4 - 5.4 |
| Mono-(2-ethylhexyl) phthalate | MEHP | 0.029 | - | > 0.9817 | 1.4 - 5.4 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both HPLC-MS/MS and GC-MS analysis of phthalate metabolites.
HPLC-MS/MS Method for Phthalate Metabolite Determination in Urine
This protocol is a generalized procedure based on common practices for the analysis of phthalate metabolites in urine.[5][7][8]
-
Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To 100-500 µL of urine, add an internal standard mix containing isotopically labeled analogs of the target metabolites.[7]
-
Add a buffer solution (e.g., ammonium (B1175870) acetate, pH 6.5) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.[5][8]
-
Incubate the mixture (e.g., at 37°C for 90 minutes).[4]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This can be done offline or online.[4][7]
-
Elute the metabolites from the SPE cartridge with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% acetic acid or formic acid), is employed.[5][8]
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[7]
-
GC-MS Method for Phthalate Metabolite Determination
This protocol describes a method for the analysis of phthalate monoesters by GC-MS, which in some recent applications, can be performed without derivatization.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample, add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., n-hexane).[9]
-
Vortex the mixture vigorously to ensure efficient extraction of the metabolites into the organic layer.
-
Centrifuge to separate the phases and carefully transfer the organic layer to a clean tube.
-
The organic extract can be concentrated if necessary.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5MS).[9]
-
Injector: Splitless injection is commonly used to enhance sensitivity. Injector temperature is a critical parameter to be optimized to prevent thermal degradation of metabolites.[1]
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites based on their volatility.[1]
-
Carrier Gas: Helium is typically used as the carrier gas.[9]
-
Mass Spectrometer:
-
Visualization of Analytical Workflows and Method Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Advantages of GC-MS/MS for the Analysis of Phthalate Esters in Diet Samples | SHIMADZU CORPORATION [shimadzu.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Frontiers | Phthalates and phthalate metabolites in urine from Tianjin and implications for platelet mitochondrial DNA methylation [frontiersin.org]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
Navigating Low-Level Detection: A Guide to Mono-iso-propyl phthalate-3,4,5,6-D4 for Sensitive Quantification
For researchers, scientists, and drug development professionals demanding precision in the quantification of mono-iso-propyl phthalate (B1215562), the selection of an appropriate internal standard is paramount. This guide provides a comparative overview of Mono-iso-propyl phthalate-3,4,5,6-D4, offering insights into its expected analytical performance based on established methodologies for similar deuterated phthalate monoesters. The data presented herein is compiled from scientific literature and serves as a benchmark for researchers developing and validating analytical methods.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific LOD and LOQ values for this compound are method-dependent and require experimental determination, the following table provides a summary of typical quantification limits achieved for other deuterated phthalate monoester internal standards using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values serve as a practical reference point for the expected performance of this compound in a well-optimized analytical workflow.
| Internal Standard | Matrix | Limit of Quantification (LOQ) | Analytical Method |
| This compound (Expected) | Urine, Serum, Plasma | 0.3 - 10 ng/mL | LC-MS/MS |
| Mono-methyl phthalate-d4 | Urine | 0.3 ng/mL[1] | LC-MS/MS |
| Mono-ethyl phthalate-d4 | Urine | 0.3 ng/mL[1] | LC-MS/MS |
| Mono-benzyl phthalate-d4 | Urine | 0.3 ng/mL[1] | LC-MS/MS |
| Mono-n-butyl phthalate-d4 | Urine | 1 ng/mL[1] | LC-MS/MS |
| Mono-2-ethylhexyl phthalate-d4 | Urine | 1 ng/mL[1] | LC-MS/MS |
| ¹³C-labeled & ²H-labeled monoester phthalates | Urine | 10 ng/mL (Limit of Determination)[2] | LC-MS |
Note: The expected LOQ for this compound is an estimate based on the performance of structurally similar deuterated internal standards. Actual performance may vary depending on the specific analytical method, instrumentation, and matrix effects.
Experimental Protocol: A Roadmap to Sensitive Quantification
The following is a detailed, representative protocol for the determination of mono-iso-propyl phthalate in biological samples using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate the analyte and internal standard from the biological matrix while removing interfering substances.
-
Procedure:
-
To 1 mL of the biological sample (e.g., urine), add an appropriate amount of this compound internal standard solution.
-
Add a buffering agent to adjust the pH.
-
Condition a solid-phase extraction (SPE) cartridge with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and detect it with high sensitivity and specificity using mass spectrometry.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of phthalate monoesters.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phthalate monoesters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Ion Transitions: Specific precursor and product ions for mono-iso-propyl phthalate and this compound need to be determined by direct infusion of the standards into the mass spectrometer.
-
3. Quantification
-
Objective: To determine the concentration of the analyte in the sample.
-
Procedure: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of the analyte in the sample is then calculated from its peak area ratio using the calibration curve.
Visualizing the Workflow
To further clarify the experimental process and the logic of using an internal standard, the following diagrams are provided.
Figure 1. A streamlined workflow for the quantification of mono-iso-propyl phthalate.
Figure 2. The logical relationship for quantification using an internal standard.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phthalate Exposure Assessment Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methodologies used to assess human exposure to phthalates. Phthalates are a class of synthetic chemicals widely used in consumer and industrial products, and their potential health effects necessitate accurate and reliable exposure assessment. This document outlines the primary analytical techniques, presents their performance data, and details the experimental protocols for key methods to aid researchers in selecting the most appropriate approach for their studies.
Introduction to Phthalate (B1215562) Exposure Assessment
Assessing phthalate exposure is crucial for understanding its impact on human health. The two primary approaches for quantifying this exposure are biomonitoring and indirect assessment.[1] Biomonitoring involves the measurement of phthalate metabolites in biological samples, most commonly urine, and provides an integrated measure of exposure from all sources.[2][3] Indirect methods estimate exposure by measuring phthalate concentrations in various environmental media such as air, water, food, and dust, and then modeling intake rates.[1] While indirect methods are useful for identifying exposure sources, biomonitoring is generally considered more accurate for quantifying total exposure.[1][2]
The focus of this guide is on the analytical methods used in biomonitoring, as the measurement of urinary phthalate metabolites is the most common and reliable approach.[2][3] These methods primarily rely on chromatographic techniques coupled with mass spectrometry.
Comparison of Analytical Methods
The determination of phthalate metabolites in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Both techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites found in the general population.[4][5]
| Method | Principle | Analytes | Sample Volume | Throughput | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio. | Phthalate metabolites (often requires derivatization). | ~1 mL | Moderate | High chromatographic resolution. | Derivatization step can be time-consuming and introduce variability. |
| LC-MS/MS | Separation of compounds in a liquid mobile phase followed by tandem mass spectrometry for high selectivity and sensitivity. | A wide range of phthalate metabolites, including non-volatile and thermally labile compounds. | 100 µL - 1 mL | High | High sensitivity and specificity, minimal sample preparation, suitable for a wide range of metabolites.[4][5] | Potential for matrix effects that can suppress or enhance ionization. |
| Column-Switching LC-MS/MS | An automated online sample preparation technique integrated with LC-MS/MS for enhanced cleanup and concentration. | Phthalate metabolites. | ~100 µL | Very High | Reduced sample preparation time, lower solvent consumption, and improved reproducibility.[6][7] | Higher initial instrument cost. |
Performance Characteristics of Analytical Methods
The validation of analytical methods is critical to ensure the accuracy and reliability of exposure data. Key performance parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as the coefficient of variation, CV).
| Method | Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% CV) | Reference |
| On-line SPE-HPLC-MS/MS | 16 Phthalate Metabolites | 0.11 - 0.90 | - | ~100% | <10% (inter- and intra-day) | [5] |
| HPLC-ESI-MS/MS | 15 Phthalate Metabolites | low ng/mL range | - | - | - | [7] |
| Column-Switching LC-MS/MS | DBP and DEHP metabolites in urine | 0.15 - 1.05 | - | - | 3.0 - 5.0% | [6] |
| Column-Switching LC-MS/MS | DBP and DEHP metabolites in serum | 0.08 - 0.67 | - | - | 7.1 - 13.0% | [6] |
| SB-DLLME-GC-IT/MS | 6 Phthalates and BPA in water | 1 - 8 | 5 - 14 | 93.4 - 104.5% | <9.3% (inter-day) | [8] |
Experimental Protocols
On-line Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS for 16 Phthalate Metabolites in Urine
This method, developed by Silva et al. (2007), allows for the automated and sensitive quantification of multiple phthalate metabolites.[5]
Sample Preparation:
-
A 100 µL urine sample is used.[5]
-
Samples are prepared automatically using an HPLC autosampler, which minimizes handling and potential contamination.[5]
Chromatography and Mass Spectrometry:
-
On-line SPE: A silica-based monolithic column is used for the initial preconcentration of phthalate metabolites from the urine.[5]
-
Analytical Separation: A silica-based conventional analytical column is used for chromatographic separation.[5]
-
Detection: Isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) is used for quantification.[5]
-
Run Time: The total run time, including the preconcentration step, is 27 minutes.[5]
Column-Switching LC-MS/MS for DBP and DEHP Metabolites in Serum and Urine
This method, described by Lee et al. (2011), provides a sensitive, accurate, and time-saving analysis of key phthalate metabolites.[6]
Sample Preparation:
-
Pooled serum and urine samples are used.
-
Samples are thawed at room temperature and vortex mixed before use.[6]
-
Spiked samples are prepared at three different concentration levels for validation.[6]
Chromatography and Mass Spectrometry:
-
Column-Switching: The system utilizes a column-switching technique for effective sample clean-up and concentration, followed by transfer to the analytical column.[6]
-
Detection: High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is used for the determination of phthalate metabolites.[6]
Workflow for Cross-Validation of Phthalate Exposure Assessment Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for assessing phthalate exposure.
Caption: Workflow for cross-validating analytical methods.
Phthalate Metabolism and Exposure Pathways
Understanding the metabolic fate of phthalates is essential for selecting the appropriate biomarkers for exposure assessment. Phthalates are rapidly metabolized in the body to their corresponding monoesters, which can then undergo further oxidation.[2] These metabolites are then excreted in the urine, primarily as glucuronide conjugates.[2]
Caption: Phthalate exposure and metabolism pathway.
Conclusion
The selection of an appropriate method for assessing phthalate exposure depends on the specific research question, the available resources, and the desired level of sensitivity and throughput. LC-MS/MS based methods, particularly those employing automated online sample preparation, offer significant advantages in terms of sensitivity, accuracy, and efficiency for large-scale biomonitoring studies.[4][5][7] Cross-validation of methods is essential to ensure data comparability across different studies and over time.[9] As new analytical technologies emerge, continued validation and comparison of methods will be crucial for advancing our understanding of the health effects of phthalate exposure.
References
- 1. Modeling Human Exposure to Phthalate Esters: A Comparison of Indirect and Biomonitoring Estimation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Mono-iso-propyl phthalate-3,4,5,6-D4 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers
The proper disposal of Mono-iso-propyl phthalate-3,4,5,6-D4, a deuterated analogue of mono-iso-propyl phthalate, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is classified as non-hazardous for transport, it is prudent to handle and dispose of it as a chemical waste product due to the potential hazards associated with phthalates as a class of compounds. Adherence to established laboratory waste management protocols is paramount.
Immediate Safety and Handling Precautions
Prior to handling, researchers should consult the manufacturer's Safety Data Sheet (SDS) for specific safety and handling information. In the absence of a specific SDS, general safe laboratory practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a chemical waste stream. Under no circumstances should this compound be disposed of down the drain.[1][2]
-
Waste Collection:
-
Collect waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents, including the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste forms in separate, appropriately labeled containers.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is tightly sealed to prevent spills or evaporation.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a pickup.
-
Follow all institutional procedures for waste disposal requests.
-
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Satellite Accumulation Volume | Up to 55 gallons of hazardous waste. |
| Maximum Acutely Toxic Waste | Up to 1 quart of liquid or 1 kilogram of solid P-listed waste.[1] |
| pH for Aqueous Waste (if applicable) | Must be between a specified range (e.g., >5.0 and <12.5) before any potential for drain disposal is even considered (Note: Drain disposal is not recommended for this compound).[3] |
Experimental Protocol Considerations
When designing experiments involving this compound, researchers should incorporate waste minimization strategies. This includes:
-
Using the smallest feasible quantities of the chemical.
-
Avoiding the preparation of large stock solutions that may not be fully consumed.
-
Decontaminating any labware that has come into contact with the compound before it is washed or disposed of as general waste. Decontamination rinsates should be collected as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Mono-iso-propyl phthalate-3,4,5,6-D4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mono-iso-propyl phthalate-3,4,5,6-D4. The following procedures are based on general safety protocols for phthalate (B1215562) compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. Phthalates can be irritating to the eyes, skin, and mucous membranes.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid natural rubber, butyl rubber, and polyvinyl chloride gloves as they may not offer adequate protection against phthalates. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | No personal respiratory protective equipment is normally required under adequate ventilation. In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for the safe management of this compound in a laboratory setting.
Step-by-Step Handling and Disposal Protocol:
-
Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
-
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the chemical down the drain or into the environment.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
-
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If symptoms such as irritation develop, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Safe handling and disposal workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
